molecular formula C24H29N3O6 B1446228 FA-Gly-Phe-Leu

FA-Gly-Phe-Leu

货号: B1446228
分子量: 455.5 g/mol
InChI 键: UADPUXIEEYQMRI-FWEDTRJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FA-Gly-Phe-Leu-OH is a synthetic polypeptide with the sequence Folic acid-Gly-Phe-Leu. This compound is recognized in research for its potential application in constructing advanced drug delivery systems, particularly for cancer therapeutics . One prominent research application utilizes this compound as a key component in a folate receptor (FR)-mediated and cathepsin B (CTSB)-sensitive drug delivery system. In this context, the this compound sequence is part of a linker between the targeting ligand (folic acid, FA) and an anticancer drug (e.g., SN38). Folic acid targets the folate receptor, which is overexpressed on the surface of many cancer cells, enabling specific cellular uptake. The Gly-Phe-Leu (GFL) segment is a substrate for the enzyme cathepsin B, which is highly active in the tumor microenvironment. This design allows for the controlled release of the active drug inside target cells, improving therapeutic efficacy and reducing off-target effects . The compound is supplied with high purity for research applications. It is intended for use in scientific investigations such as drug targeting mechanism studies, enzyme-responsive material development, and oncology research. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPUXIEEYQMRI-FWEDTRJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FA-Gly-Phe-Leu is a synthetic polypeptide that has been identified through peptide screening methodologies. While detailed public research on its specific biological functions and mechanisms of action is limited, this guide consolidates the available information regarding its chemical properties and provides a framework for potential research applications. The structural similarity of its N-terminal modification to known chemotactic peptides suggests potential avenues for investigation in immunology and inflammation research. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.

Introduction

This compound is a tripeptide with the amino acid sequence Glycyl-Phenylalanyl-Leucine, featuring an N-terminal modification denoted as "FA". While the precise nature of this modification is not extensively documented in peer-reviewed literature, it is commonly interpreted as a formyl group (CHO). N-formylated peptides are of significant interest in biomedical research as they are known to act as potent chemoattractants for leukocytes, mimicking bacterial proteins and playing a crucial role in the innate immune response.

This guide provides a comprehensive overview of the known chemical properties of this compound and draws parallels with the well-characterized N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), to hypothesize potential biological activities and suggest experimental approaches.

Chemical Properties and Structure

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₉N₃O₆
Molecular Weight 455.5 g/mol
Sequence {FA}-Gly-Phe-Leu
Short Sequence {FA}-GFL
CAS Number 390766-88-8

The structure of this compound consists of a glycine, a phenylalanine, and a leucine residue linked by peptide bonds, with a formyl group attached to the N-terminus of the glycine.

Potential Biological Activity and Mechanism of Action (Hypothesized)

Given the N-formyl modification, it is plausible that this compound may interact with formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes, including neutrophils and macrophages. The binding of N-formylated peptides to FPRs is known to trigger a cascade of intracellular signaling events.

Hypothesized Signaling Pathway

The binding of a ligand like this compound to a Formyl Peptide Receptor (FPR) would likely initiate a signaling cascade similar to that of other N-formylated peptides. This would involve the activation of a heterotrimeric G-protein, leading to downstream signaling events that culminate in a cellular response such as chemotaxis, degranulation, or the production of reactive oxygen species.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR FPR G_protein Gαβγ FPR->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response Ca_release->Cellular_Response Ligand This compound Ligand->FPR Binding Experimental_Workflow Start Start: this compound Sample Cell_Isolation Leukocyte Isolation (e.g., Neutrophils) Start->Cell_Isolation Chemotaxis Chemotaxis Assay (Boyden Chamber) Cell_Isolation->Chemotaxis Calcium Calcium Mobilization (Fura-2 AM) Cell_Isolation->Calcium ROS ROS Production Assay (e.g., DCFH-DA) Cell_Isolation->ROS Data_Analysis Data Analysis and EC₅₀ Determination Chemotaxis->Data_Analysis Calcium->Data_Analysis ROS->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Furyl)acryloyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of the tetrapeptide 3-(2-Furyl)acryloyl-Gly-Phe-Leu (FA-Gly-Phe-Leu). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents generalized experimental protocols and potential applications based on the well-established use of analogous furylacryloyl-peptides as chromogenic protease substrates.

Core Chemical Properties

3-(2-Furyl)acryloyl-Gly-Phe-Leu is a synthetic polypeptide. The N-terminal glycine is modified with a 3-(2-furyl)acryloyl (FA) group, which acts as a chromophore. This feature is characteristic of a class of peptides used as substrates in enzymatic assays.

Physicochemical Data

The fundamental chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Full Chemical Name 3-(2-Furyl)acryloyl-Glycyl-Phenylalanyl-Leucine-OH[1]
CAS Number 390766-88-8[1][2]
Molecular Formula C₂₄H₂₉N₃O₆[1][2]
Molecular Weight 455.5 g/mol [1][2]
Sequence {FA}-Gly-Phe-Leu[2]
Recommended Storage -20°C, protect from light[1][3]

Principle of Utility in Enzymatic Assays

The primary application of furylacryloyl-peptides is in the continuous spectrophotometric monitoring of protease activity. The 3-(2-furyl)acryloyl group is a chromophore whose ultraviolet absorbance spectrum is sensitive to its electronic environment.

When the peptide bond between the amino acid residues is cleaved by a protease, the chemical environment of the FA group is altered. This results in a detectable change in absorbance, most commonly a decrease, at a specific wavelength. The rate of this change in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

This principle allows for real-time kinetic analysis of enzyme activity, making these substrates valuable tools for enzyme characterization and the screening of potential inhibitors.

G General Principle of FA-Peptide Substrate Assay FA_Peptide This compound (Substrate) Hydrolysis Enzymatic Cleavage FA_Peptide->Hydrolysis Protease Protease (Enzyme) Protease->Hydrolysis FA_Peptide_Fragment FA-Peptide Fragment Hydrolysis->FA_Peptide_Fragment Peptide_Fragment Peptide Fragment Hydrolysis->Peptide_Fragment Absorbance_Change Change in UV Absorbance FA_Peptide_Fragment->Absorbance_Change Spectrophotometer Spectrophotometer Spectrophotometer->Absorbance_Change

Principle of a protease assay using a furylacryloyl-peptide substrate.

Generalized Experimental Protocol for Protease Assay

While a specific protocol for this compound is not available, the following generalized methodology, based on assays with analogous compounds like N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) for Angiotensin-Converting Enzyme (ACE), can be adapted.[3] This protocol serves as a template and requires optimization for the specific enzyme and experimental conditions.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solution

  • Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the target protease

  • Purified protease of interest

  • Spectrophotometer capable of UV absorbance measurements

  • 96-well UV-transparent microplates or quartz cuvettes

Preparation of Solutions
  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO or DMF. Store at -20°C, protected from light.

  • Assay Buffer: Prepare the appropriate assay buffer at the desired pH and ionic strength. The optimal buffer will depend on the protease being studied.

  • Enzyme Solution: Prepare a working solution of the purified protease in the assay buffer. The concentration will need to be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1-2%) to avoid affecting enzyme activity.

Assay Procedure
  • Assay Setup: To each well of a microplate or cuvette, add the assay buffer and the substrate working solution.

  • Temperature Equilibration: Incubate the plate/cuvette at the desired assay temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add the enzyme solution to initiate the reaction. Mix gently but thoroughly.

  • Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance at the appropriate wavelength (typically between 320-350 nm for furylacryloyl compounds) over time. The exact wavelength should be determined from the absorbance spectrum of the substrate and its cleaved products.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be determined using the Beer-Lambert law if the change in molar extinction coefficient (Δε) upon cleavage is known.

Workflow Diagram

G Generalized Workflow for a Protease Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep_Stock Prepare Substrate Stock Solution (in DMSO) Prep_Substrate_Working Prepare Substrate Working Solution (in Buffer) Prep_Stock->Prep_Substrate_Working Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare Enzyme Working Solution Prep_Buffer->Prep_Enzyme Prep_Buffer->Prep_Substrate_Working Initiate Initiate Reaction with Enzyme Prep_Enzyme->Initiate Add_Components Add Buffer and Substrate to Microplate/Cuvette Prep_Substrate_Working->Add_Components Equilibrate Equilibrate at Assay Temperature Add_Components->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change Over Time Initiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Calculate_Rate Calculate Initial Reaction Velocity (V₀) Plot_Data->Calculate_Rate

A generalized workflow for conducting a protease assay with a chromogenic substrate.

Quantitative Data from an Analogous Compound

To illustrate the type of data that can be obtained using this class of substrates, the kinetic parameters for the hydrolysis of N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) by Angiotensin-Converting Enzyme (ACE) are presented below.

EnzymeSubstrateKₘ (M)Source
ACEFAPGG2.546 x 10⁻⁴[3]

Disclaimer: This data is for an analogous compound and should be used for illustrative purposes only. The kinetic parameters for this compound with its target protease(s) would need to be determined experimentally.

Potential Applications in Research and Drug Development

While specific applications of this compound have not been documented, its structure suggests it could be a valuable tool in several areas:

  • Enzyme Characterization: It can be used to determine the kinetic parameters (Kₘ, kₖₐₜ) of a purified protease that recognizes the Gly-Phe-Leu sequence.

  • High-Throughput Screening (HTS): The continuous nature of the assay makes it suitable for HTS campaigns to identify novel inhibitors of a target protease.

  • Mechanism of Action Studies: It can be used to study the mechanism of action of known or newly discovered protease inhibitors.

  • Protease Profiling: A panel of such substrates with varying peptide sequences can be used to profile the activity of proteases in complex biological samples.

Role of Proteases in Signaling Pathways

Proteases are integral components of many biological signaling pathways, where they act by cleaving specific protein substrates to activate or inactivate signaling molecules. A chromogenic substrate like this compound can be a tool to study the activity of proteases that play a role in such pathways.

G Conceptual Role of Proteases in Signaling cluster_0 Upstream Signal cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 In Vitro Assay Signal External/Internal Signal (e.g., Growth Factor, Stress) Inactive_Protease Inactive Protease Signal->Inactive_Protease activates Active_Protease Active Protease Inactive_Protease->Active_Protease conformational change/ cleavage Inactive_Effector Inactive Effector Protein Active_Protease->Inactive_Effector cleaves Assay Measure Activity Active_Protease->Assay can be studied using Active_Effector Active Effector Protein Inactive_Effector->Active_Effector Response Cellular Response (e.g., Proliferation, Apoptosis) Active_Effector->Response FA_Substrate This compound FA_Substrate->Assay Inhibitor Screen for Inhibitors Assay->Inhibitor

Conceptual diagram of a protease's role in a signaling pathway and the use of a synthetic substrate.

Conclusion

3-(2-Furyl)acryloyl-Gly-Phe-Leu is a chromogenic tetrapeptide with potential as a substrate for protease activity assays. While specific experimental data for this compound is scarce, its chemical properties and the well-established methodologies for analogous furylacryloyl-peptides provide a strong foundation for its application in enzyme kinetics and inhibitor screening. Further research is needed to identify the specific proteases that cleave this substrate and to characterize its use in detailed biochemical and pharmacological studies.

References

In-Depth Technical Guide: The Physicochemical and Synthetic Profile of FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the tetrapeptide N-Formyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu), focusing on its core physicochemical properties, a comprehensive synthetic protocol, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and cellular signaling.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear and concise reference for experimental design and analysis.

PropertyValueReference
Molecular Weight 455.5 g/mol [1][2]
Molecular Formula C₂₄H₂₉N₃O₆[2]
Sequence {FA}-Gly-Phe-Leu[2]
CAS Number 390766-88-8[2]

Experimental Protocol: Solid-Phase Synthesis of N-Formylated Peptides

The synthesis of this compound can be efficiently achieved using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, followed by N-terminal formylation on the solid support. The following protocol provides a detailed methodology for the synthesis of N-formylated peptides like this compound.[3][4]

Materials and Reagents
  • Fmoc-Leu-Wang resin or a similar suitable solid support

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Formylating reagent: Acetic anhydride and formic acid

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Kaiser test kit for monitoring coupling completion

Step-by-Step Synthesis Procedure
  • Resin Preparation: Swell the Fmoc-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling (Phenylalanine):

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat for Glycine: Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.

  • N-Terminal Formylation:

    • After the final Fmoc deprotection of the Glycine residue (following step 2), wash the resin-bound peptide with DMF.

    • Prepare the formylating solution by mixing acetic anhydride and formic acid (e.g., in a 1:3 molar ratio) in DMF.

    • Add the formylating solution to the resin and react for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity this compound product.

Biological Context: Signaling Pathway of Chemoattractant Peptides

N-formylated peptides, such as this compound, are known to act as potent chemoattractants for various immune cells, particularly neutrophils. This chemoattraction is initiated by the binding of the N-formylated peptide to a specific class of G-protein coupled receptors (GPCRs) on the cell surface, known as Formyl Peptide Receptors (FPRs). The binding event triggers a downstream signaling cascade that ultimately leads to directed cell migration.

Chemotactic_Signaling_Pathway FA_Peptide This compound FPR Formyl Peptide Receptor (FPR) FA_Peptide->FPR G_Protein Heterotrimeric G-Protein FPR->G_Protein Activates G_alpha G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_release->Cytoskeletal_Rearrangement Leads to PKC->Cytoskeletal_Rearrangement Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

Caption: GPCR signaling pathway for N-formylated peptides.

The binding of this compound to its receptor initiates the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These downstream signaling events converge to regulate the actin cytoskeleton, leading to cellular polarization and directed movement towards the chemoattractant source, a process known as chemotaxis.

References

An In-Depth Technical Guide on the N-Formyl-Gly-Phe-Leu Peptide: Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-Formyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu) peptide, a member of the N-formylated peptide family known for its role as a potent chemoattractant in the innate immune system. This document details its structure, presumed biological function through the Formyl Peptide Receptor 1 (FPR1), associated signaling pathways, and the experimental protocols required for its synthesis and characterization.

While specific experimental data for the this compound sequence is not extensively available in published literature, this guide leverages data from the well-characterized and prototypical N-formylated peptide, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF), and other analogous peptides to provide a robust framework for its study.

Core Concepts: Structure and Function

The peptide sequence is Glycyl-Phenylalanyl-Leucine with an N-terminal formyl group (FA). N-formylated peptides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system, as they are commonly found in proteins synthesized by bacteria or released from damaged mitochondria.

Structure of this compound:

  • N-terminus: A formyl group (CHO) is attached to the nitrogen atom of the N-terminal Glycine. This modification is critical for its biological activity.[1][2]

  • Peptide Backbone: Composed of three amino acids:

    • Glycine (Gly): The simplest amino acid, providing flexibility.

    • Phenylalanine (Phe): An aromatic, nonpolar amino acid.

    • Leucine (Leu): A branched-chain, nonpolar amino acid.

  • C-terminus: A free carboxyl group (-COOH).

The molecular formula for this compound is C₂₄H₂₉N₃O₆. Its function is presumed to be that of a chemoattractant, primarily for neutrophils, by activating Formyl Peptide Receptors (FPRs).[1][3][4]

The Primary Receptor: Formyl Peptide Receptor 1 (FPR1)

This compound is expected to be an agonist for Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[5][6][7] The binding of N-formylated peptides to FPR1 initiates a signaling cascade that leads to a variety of cellular responses crucial for host defense.[3][5]

Signaling Pathways

Activation of FPR1 by a ligand like this compound triggers a well-defined intracellular signaling cascade. As a GPCR, FPR1 is coupled to a heterotrimeric G-protein of the Gαi subtype.[6][8]

Key steps in the FPR1 signaling pathway include:

  • Ligand Binding and G-Protein Activation: The binding of the N-formylated peptide induces a conformational change in FPR1, leading to the exchange of GDP for GTP on the Gαi subunit.[8][9][10]

  • Dissociation of G-Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Activation:

    • The Gβγ dimer activates Phospholipase C (PLC).[4]

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Second Messenger Signaling:

    • IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4][11]

    • DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).

  • MAPK/ERK Pathway Activation: The signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[5][12]

  • Cellular Responses: These signaling events culminate in chemotaxis, degranulation, superoxide production, and phagocytosis, directing the immune cell toward the source of the peptide and activating its effector functions.[1][5]

FPR1_Signaling_Pathway cluster_g_protein cluster_pip2_products Ligand This compound FPR1 FPR1 (GPCR) Ligand->FPR1 binds G_protein Gαi Gβγ FPR1->G_protein activates G_beta_gamma Gβγ G_alpha_GTP Gαi-GTP PLC Phospholipase C (PLC) G_beta_gamma->PLC activates DAG DAG MAPK_cascade MAPK Cascade (Ras/Raf/MEK) G_beta_gamma->MAPK_cascade activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->MAPK_cascade activates PKC->Cellular_Response ERK p-ERK MAPK_cascade->ERK ERK->Cellular_Response

Caption: FPR1 signaling cascade upon ligand binding.

Quantitative Data

PeptideReceptorAssay TypeValueReference
N-Formyl-Met-Leu-Phe (fMLF)FPR1Radioligand Binding (Ki)38 nM[13]
N-Formyl-Met-Ile-Phe-Leu (fMIFL)FPR2Calcium Mobilization (EC₅₀)89 nM[14]
N-Formyl-Met-Ile-Val-Ile-Leu (fMIVIL)FPR2Calcium Mobilization (EC₅₀)400 nM[14]

Table 1: Quantitative activity data for representative N-formylated peptides.

Experimental Protocols

A systematic approach is required to synthesize and characterize a novel peptide like this compound. The following protocols provide detailed methodologies for key experiments.

Experimental_Workflow Synthesis 1. Peptide Synthesis (Solid-Phase) Purification 2. Purification & QC (HPLC, Mass Spec) Synthesis->Purification BindingAssay 3. Receptor Binding Assay (Competition Assay) Purification->BindingAssay FunctionalAssays 4. Functional Assays Purification->FunctionalAssays DataAnalysis 5. Data Analysis (Ki, EC₅₀, IC₅₀) BindingAssay->DataAnalysis Chemotaxis 4a. Chemotaxis Assay (Boyden Chamber) FunctionalAssays->Chemotaxis Calcium 4b. Calcium Mobilization (Fluorescent Dyes) FunctionalAssays->Calcium ERK 4c. ERK Phosphorylation (In-Cell Western/Flow) FunctionalAssays->ERK Chemotaxis->DataAnalysis Calcium->DataAnalysis ERK->DataAnalysis

Caption: Experimental workflow for peptide characterization.

5.1. Solid-Phase Synthesis of N-Formyl-Gly-Phe-Leu

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[2][15][16][17]

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Phe-OH, Fmoc-Gly-OH

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Formylating reagent: Acetic anhydride and formic acid

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Phenylalanine Coupling: a. Dissolve Fmoc-Phe-OH, HBTU, and DIPEA in DMF. b. Add the activation mixture to the resin and shake for 2 hours. c. Wash the resin with DMF. Confirm coupling with a Kaiser test.

  • Glycine Coupling: Repeat steps 2 and 3 using Fmoc-Gly-OH.

  • N-terminal Formylation: a. After deprotecting the final Fmoc group from Glycine, wash the resin with DMF. b. Prepare a fresh solution of 1:3 (v/v) acetic anhydride:formic acid. c. Add the formylating mixture to the resin and react for 2 hours at room temperature. d. Wash the resin with DMF and then dichloromethane (DCM). Dry the resin.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a water/acetonitrile mixture. Purify by reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.

5.2. Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to measure the chemotactic response of neutrophils to this compound.[18][19]

Materials:

  • Isolated human neutrophils (purity >95%)

  • Boyden chamber apparatus with 5 µm pore size polycarbonate membranes

  • Assay medium: RPMI + 0.5% HSA (Human Serum Albumin)

  • This compound peptide stock solution

  • Positive control: fMLF (10 nM)

  • Cell viability stain (e.g., Calcein-AM) or ATP quantification kit (e.g., CellTiter-Glo®)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

  • Assay Setup: a. Add assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) to the lower wells of the Boyden chamber. Include wells with medium only (negative control) and fMLP (positive control). b. Resuspend isolated neutrophils in assay medium to a concentration of 2 x 10⁶ cells/mL. c. Place the porous membrane over the lower wells and add 50-100 µL of the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration: a. After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by: i. Staining the migrated cells and counting under a microscope. ii. Measuring the fluorescence of pre-labeled cells. iii. Quantifying total cellular ATP in the lower chamber using a luminescent-based method.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

5.3. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.[11][20][21][22]

Materials:

  • HL-60 cells differentiated into a neutrophil-like phenotype (or primary neutrophils).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Pluronic F-127.

  • This compound peptide stock solution.

  • Positive control: Ionomycin or fMLF.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation: Harvest differentiated HL-60 cells and resuspend them in assay buffer.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization). b. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with assay buffer to remove extracellular dye and resuspend at a final concentration of 1 x 10⁶ cells/mL.

  • Assay Performance: a. Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. b. Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. c. Record a baseline fluorescence reading for approximately 20 seconds. d. Use the automated injector to add 20 µL of this compound at various concentrations to the wells. e. Immediately begin recording the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration. Plot the response against the peptide concentration to determine the EC₅₀.

5.4. ERK Phosphorylation Assay

This protocol measures the activation of the MAPK/ERK pathway by quantifying phosphorylated ERK (p-ERK).[23][24][25][26]

Materials:

  • Isolated human neutrophils or differentiated HL-60 cells.

  • Serum-free culture medium.

  • This compound peptide stock solution.

  • Positive control: Phorbol 12-myristate 13-acetate (PMA).

  • Ice-cold lysis buffer.

  • Primary antibodies: Rabbit anti-total-ERK and Mouse anti-phospho-ERK (Thr202/Tyr204).

  • Detection method (choose one):

    • For Flow Cytometry: Fluorescently labeled secondary antibodies, fixation/permeabilization buffers.

    • For In-Cell Western: IRDye®-labeled secondary antibodies, blocking buffer (e.g., Intercept® Blocking Buffer).

Procedure:

  • Cell Stimulation: a. Seed cells in a 96-well plate and serum-starve for 2-4 hours. b. Stimulate the cells with various concentrations of this compound for a short duration (typically 5-10 minutes) at 37°C.

  • Cell Lysis/Fixation:

    • For Lysis (Western Blot/ELISA): Immediately place the plate on ice, remove the medium, and add ice-cold lysis buffer.

    • For In-Cell Assay (Flow/In-Cell Western): Fix the cells with a formaldehyde-based fixative, then permeabilize with methanol or a detergent-based buffer.

  • p-ERK Detection: a. Blocking: Block non-specific antibody binding using a suitable blocking buffer. b. Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against both total ERK (for normalization) and p-ERK overnight at 4°C. c. Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to fluorophores (for flow cytometry) or infrared dyes (for In-Cell Western) for 1 hour at room temperature.

  • Quantification:

    • Flow Cytometry: Analyze the fluorescence intensity of p-ERK staining on a per-cell basis.

    • In-Cell Western: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity in each well.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the peptide concentration to determine the EC₅₀ for ERK activation.

This guide provides the foundational knowledge and methodologies to investigate the this compound peptide. By applying these protocols, researchers can elucidate its specific biological activity and potential as a modulator of the innate immune response.

References

The Immunomodulatory Peptide Gly-Leu-Phe: A Technical Overview of Its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The tripeptide Gly-Leu-Phe (GLF) has emerged as a molecule of significant interest in the fields of immunology and drug development. Initially identified as an immunostimulatory peptide derived from the enzymatic digestion of α-lactalbumin, GLF has demonstrated a range of biological activities, most notably the enhancement of phagocytosis and the prevention of chemotherapy-induced alopecia. This technical guide provides a comprehensive overview of the discovery, origin, and known biological functions of GLF. It details the experimental protocols for key assays, summarizes quantitative data, and elucidates the current understanding of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on bioactive peptides.

Discovery and Origin

The tripeptide Gly-Leu-Phe was first identified as an immunostimulating peptide derived from human and bovine α-lactalbumin, a major protein component of milk.[1][2] Its discovery arose from research into the biological activities of peptides generated from the enzymatic digestion of dietary proteins.[2] GLF was found to enhance the phagocytic activity of macrophages, suggesting a role in modulating the innate immune system.[2]

Quantitative Data

Quantitative data on the biological activity of Gly-Leu-Phe is primarily available from in vivo studies. The effective doses for its anti-alopecia activity have been determined in a neonatal rat model.

Biological ActivityModel SystemAdministration RouteDosageOutcomeReference
Prevention of Etoposide-Induced AlopeciaNeonatal RatIntraperitoneal100 mg/kg for 4 daysComplete suppression of hair loss[1]
Prevention of Etoposide-Induced AlopeciaNeonatal RatOral300 mg/kg for 6 daysWeak anti-alopecia effect[1]

Currently, specific in vitro quantitative data such as receptor binding affinities (Kd) and half-maximal effective or inhibitory concentrations (EC50/IC50) for GLF's biological activities have not been extensively reported in the available literature.

Biological Activities and Signaling Pathways

Immunostimulatory Activity

The primary described biological function of GLF is its ability to stimulate the immune system, specifically by enhancing the phagocytic activity of macrophages.[2] This activity suggests that GLF may act as a modulator of the innate immune response. The precise receptor and downstream signaling cascade responsible for this effect are still under investigation.

Prevention of Chemotherapy-Induced Alopecia

A significant and well-documented effect of GLF is its ability to prevent alopecia induced by the chemotherapeutic agent etoposide.[1] The proposed mechanism for this protective effect involves the release of histamine. This is supported by the finding that the anti-alopecia effect of GLF is inhibited by pyrilamine, a histamine H1 receptor antagonist.[1] This suggests that GLF may directly or indirectly trigger the degranulation of mast cells or basophils, leading to localized histamine release that counteracts the cytotoxic effects of etoposide on hair follicles.

There is also a suggestion that the NF-κB signaling pathway may be involved in the mechanism of action of GLF, although the exact details of this involvement have not been fully elucidated.[3]

GLF_Signaling_Pathway GLF Gly-Leu-Phe Unknown_Receptor Putative Receptor (e.g., on Mast Cell/Basophil) GLF->Unknown_Receptor Binds NF_kB_Pathway NF-κB Pathway? GLF->NF_kB_Pathway Potential Activation Mast_Cell Mast Cell / Basophil Unknown_Receptor->Mast_Cell Activates Histamine_Release Histamine Release Mast_Cell->Histamine_Release Induces H1_Receptor Histamine H1 Receptor (on Hair Follicle Cells) Histamine_Release->H1_Receptor Activates Hair_Follicle_Protection Protection from Etoposide-Induced Damage H1_Receptor->Hair_Follicle_Protection NF_kB_Pathway->Hair_Follicle_Protection Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin 1. Resin Swelling (e.g., Wang or Rink Amide resin) Phe_Coupling 2. Coupling of Fmoc-Phe-OH Resin->Phe_Coupling Fmoc_Deprotection1 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Phe_Coupling->Fmoc_Deprotection1 Leu_Coupling 4. Coupling of Fmoc-Leu-OH Fmoc_Deprotection1->Leu_Coupling Fmoc_Deprotection2 5. Fmoc Deprotection Leu_Coupling->Fmoc_Deprotection2 Gly_Coupling 6. Coupling of Fmoc-Gly-OH Fmoc_Deprotection2->Gly_Coupling Fmoc_Deprotection3 7. Final Fmoc Deprotection Gly_Coupling->Fmoc_Deprotection3 Cleavage 8. Cleavage from Resin & Side Chain Deprotection (e.g., TFA cocktail) Fmoc_Deprotection3->Cleavage Precipitation 9. Precipitation (e.g., cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (e.g., RP-HPLC) Precipitation->Purification Characterization 11. Characterization (e.g., Mass Spectrometry, HPLC) Purification->Characterization

References

An In-depth Technical Guide to the Synthetic Tetrapeptide FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine (FA-Gly-Phe-Leu). As a member of the N-formylated peptide family, this compound is a putative ligand for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune system. This document details its biochemical properties, a standard synthesis and purification protocol, and its presumed mechanism of action as a chemoattractant. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide presents representative data from analogous N-formylated peptides, such as the widely studied N-formylmethionyl-leucyl-phenylalanine (fMLF), to provide a functional context. Detailed experimental protocols for key biological assays are provided to enable the characterization of its activity.

Introduction

N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, as they are characteristic of bacterial and mitochondrial protein synthesis.[1][2] These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, guiding them to sites of infection and inflammation.[1][3][4] The biological effects of N-formylated peptides are mediated through a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[5][6][7] In humans, this family includes FPR1, FPR2, and FPR3, with FPR1 being the high-affinity receptor for many N-formylated peptides.[2][8]

The synthetic tetrapeptide this compound, with the sequence N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine, is structurally analogous to endogenous and bacterial chemoattractants. The N-terminal formyl group is crucial for its biological activity, enhancing its resistance to degradation by aminopeptidases and facilitating recognition by FPRs.[9] This guide explores the synthesis, purification, and biological characterization of this compound, positioning it as a potential tool for studying inflammation, immune responses, and as a lead compound in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Full Name N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine
Abbreviation This compound
CAS Number 390766-88-8
Molecular Formula C21H30N4O5
Molecular Weight 418.49 g/mol
Amino Acid Sequence For-Ala-Gly-Phe-Leu-OH

Synthesis and Purification

This compound can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, followed by N-terminal formylation and purification by high-performance liquid chromatography (HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis and Formylation

This protocol describes a representative method for the synthesis of N-formylated peptides.[6][10][11][12]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvent: DMF, Dichloromethane (DCM)

  • Formylating reagent: Acetic anhydride and formic acid

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first C-terminal amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH) to assemble the peptide chain.

  • N-terminal Formylation:

    • After the final Fmoc deprotection of Alanine, wash the peptidyl-resin.

    • Prepare the formylating reagent by mixing acetic anhydride and formic acid (1:3 molar ratio) and incubating for 15 minutes at 50°C.

    • Add the formylating reagent to the resin and react for 2 hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Experimental Protocol: Purification and Characterization

Materials:

  • Reversed-phase HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the lyophilized crude peptide in a minimal amount of mobile phase A.

    • Inject the solution onto the C18 HPLC column.

    • Elute the peptide using a linear gradient of mobile phase B.

    • Collect fractions corresponding to the major peak.[13][14]

  • Characterization:

    • Analyze the purified fractions by analytical HPLC to assess purity.

    • Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.[15]

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Deprotection2->Coupling_Phe Deprotection3 Fmoc Deprotection Coupling_Phe->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Deprotection4 Fmoc Deprotection Coupling_Gly->Deprotection4 Coupling_Ala Couple Fmoc-Ala-OH Deprotection4->Coupling_Ala Deprotection5 Final Fmoc Deprotection Coupling_Ala->Deprotection5 Formylation N-terminal Formylation Deprotection5->Formylation Cleavage Cleavage from Resin (TFA Cocktail) Formylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

Formyl Peptide Receptor (FPR) Activation

This compound is predicted to act as an agonist for Formyl Peptide Receptors (FPRs), primarily FPR1. Upon binding, it induces a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi/o family.[16][17] This activation causes the dissociation of the Gα subunit from the Gβγ dimer.[18] Both components then initiate downstream signaling cascades that culminate in the cellular responses of chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][19]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FAGlyPheLeu This compound FPR1 FPR1 FAGlyPheLeu->FPR1 binds G_protein Gα(i)βγ FPR1->G_protein activates G_alpha Gα(i)-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma dissociates PLC PLCβ PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3Kγ MAPK MAPK Cascade (ERK, p38) PI3K->MAPK G_alpha->MAPK G_betagamma->PLC G_betagamma->PI3K DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Chemotaxis Chemotaxis PKC->Chemotaxis Ca_release->PKC activates Actin Actin Polymerization Ca_release->Actin MAPK->Chemotaxis Actin->Chemotaxis

Caption: Presumed signaling pathway of this compound via FPR1 activation.
Quantitative Data (Representative)

ParameterAgonistReceptorCell TypeEC50 ValueReference
Calcium Mobilization fMLFFPR1Human Neutrophils33 ± 8 nM[20][21]
Respiratory Burst fMLFFPR1Murine Granulocytes~10 nM[22]
Chemotaxis fMLFFPR1Human Neutrophils~1-10 nM[3][23]

Key Experimental Assays

To characterize the biological activity of this compound, two primary assays are recommended: a calcium mobilization assay to measure receptor activation and a chemotaxis assay to quantify cell migration.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.[9][24][25][26][27][28][29][30][31]

Materials:

  • Human neutrophils or a cell line expressing FPR1 (e.g., differentiated HL-60 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound stock solution in DMSO

  • Fluorometric imaging plate reader or flow cytometer

Procedure:

  • Cell Preparation: Isolate human neutrophils or culture and differentiate HL-60 cells.

  • Dye Loading: Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Resuspend the cells to a final concentration of 1-5 x 10^6 cells/mL.

    • Place the cell suspension in the wells of a microplate or a tube for flow cytometry.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the cells.

    • Immediately measure the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the increase in fluorescence intensity at ~516 nm.

  • Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each concentration. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.[1][23][32][33][34][35][36]

Materials:

  • Human neutrophils

  • Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • This compound

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Chamber Assembly: Place the microporous membrane between the upper and lower wells of the Boyden chamber.

  • Chemoattractant Loading: Add different concentrations of this compound dissolved in chemotaxis buffer to the lower wells. Use buffer alone as a negative control.

  • Cell Loading: Add a suspension of freshly isolated human neutrophils in chemotaxis buffer to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow cell migration.

  • Cell Staining and Counting:

    • Remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. The results can be expressed as a chemotactic index (the fold increase in migration over the negative control).

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Chemotaxis Assay (Boyden Chamber) C1 Isolate/Culture Neutrophils C2 Load with Fluorescent Dye C1->C2 C3 Wash Cells C2->C3 C4 Add this compound C3->C4 C5 Measure Fluorescence C4->C5 C6 Calculate EC50 C5->C6 T1 Prepare Neutrophil Suspension T3 Load Cells (Upper Chamber) T1->T3 T2 Load Chemoattractant (Lower Chamber) T4 Incubate T2->T4 T3->T4 T5 Fix, Stain & Count Migrated Cells T4->T5 T6 Calculate Chemotactic Index T5->T6

Caption: Workflow for key biological assays of this compound.

Conclusion

This compound is a synthetic N-formylated tetrapeptide with significant potential as a research tool in immunology and pharmacology. Based on its structural similarity to known chemoattractants, it is expected to be a potent agonist of Formyl Peptide Receptors, inducing downstream signaling cascades that lead to leukocyte activation and migration. This guide provides a comprehensive framework for its synthesis, purification, and biological characterization. The detailed protocols for key assays will enable researchers to quantitatively assess its activity and further elucidate its role in inflammatory processes. Future studies are warranted to determine the specific binding affinities and efficacy of this compound at the different FPR subtypes, which will be crucial for its potential development as a therapeutic agent.

References

The Role of FA-Gly-Phe-Leu and Related N-Formylated Peptides in High-Throughput Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-formylated peptide, FA-Gly-Phe-Leu, and its relevance in the context of peptide screening for drug discovery and immunological research. As a member of the N-formylated peptide family, its biological activity is primarily mediated through the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) integral to the innate immune response. This document details the synthesis, mechanism of action, relevant signaling pathways, and experimental protocols for screening and characterizing this compound and analogous peptides.

Introduction to N-Formylated Peptides and their Receptors

N-formylated peptides are short peptides with an N-terminal methionine residue that is post-translationally formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and consequently, bacteria release N-formylated peptides upon cell lysis.[1] These peptides are recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs).[2] Mitochondria, having evolved from bacteria, also produce N-formylated peptides, which can be released during tissue injury and act as damage-associated molecular patterns (DAMPs).[1]

The primary targets of N-formylated peptides are the Formyl Peptide Receptors (FPRs).[3] In humans, there are three main types: FPR1, FPR2 (also known as ALX), and FPR3.[3] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in orchestrating the inflammatory response.[4] Activation of FPRs triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for clearing pathogens and cellular debris.[5][6] The prototypical N-formylated peptide is fMLF (N-formyl-Met-Leu-Phe), which is a potent chemoattractant for neutrophils and a high-affinity agonist for FPR1.[1][7]

This compound in Peptide Screening

The peptide this compound, where "FA" represents a formyl group, is structurally similar to fMLF and is therefore presumed to be an agonist of the Formyl Peptide Receptors. Peptides like this compound are often identified through peptide library screening to discover novel modulators of FPR activity.[8] Such screening efforts are vital for developing new therapeutic agents that can either mimic the pro-inflammatory effects of these peptides to boost the immune response or block their action to treat inflammatory diseases.

Structure-Activity Relationship of N-Formylated Peptides

The biological activity of N-formylated peptides is highly dependent on their amino acid sequence and the presence of the N-terminal formyl group. The formyl group is crucial for high-affinity binding to FPR1 and FPR2.[5] The nature of the amino acid residues at different positions influences the peptide's affinity and selectivity for the different FPR subtypes. The following table summarizes quantitative data for fMLF and other related N-formylated peptides, providing a comparative context for the potential activity of this compound.

PeptideReceptorAssay TypeValueReference
N-Formyl-Met-Leu-Phe (fMLF)FPR1Binding Affinity (Ki)38 nM[9]
N-Formyl-Met-Leu-Phe (fMLF)FPRsBinding Affinity (Ki)0.8 pM[10]
N-Formyl-Met-Leu-Phe (fMLF)FPR1EC50 (Contraction)11 nM (guinea pig jejunum)[10]
N-Formyl-Met-Leu-Phe (fMLF)FPR1EC50 (Contraction)3.5 nM (proximal colon)[10]
N-Formyl-Met-Leu-Phe (fMLF)FPR1EC50 (Contraction)2.2 nM (distal colon)[10]
N-Formyl-Met-Leu-Phe-Lys (fMLFK)FPR1EC503.5 nM[11]
N-Formyl-Met-Leu-Phe-Lys (fMLFK)FPR2EC506.7 µM[11]
N-Formyl-Met-Leu-Phe-Lys (fMLFK)FPR2-D281GEC500.88 µM[11]

Mechanism of Action and Signaling Pathways

Upon binding of an N-formylated peptide like this compound, the Formyl Peptide Receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] This initiates a cascade of downstream signaling events.

Key Signaling Pathways
  • Phospholipase C (PLC) Pathway : The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : FPR activation can also stimulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and migration.[12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK pathway, including ERK1/2 and p38, is another important downstream effector of FPR signaling, regulating various cellular processes such as gene expression and inflammation.[12]

Signaling Pathway Diagrams

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPR FPR This compound->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_pathway->Cellular_Response Peptide_Synthesis_Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Deprotect2 Fmoc Deprotection Couple_Leu->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Deprotect3 Fmoc Deprotection Couple_Phe->Deprotect3 Couple_Gly Couple Fmoc-Gly-OH Deprotect3->Couple_Gly Deprotect4 Final Fmoc Deprotection Couple_Gly->Deprotect4 Formylate N-terminal Formylation Deprotect4->Formylate Cleave Cleavage from Resin (TFA) Formylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Calcium_Mobilization_Workflow Start Start Plate_Cells Plate FPR-expressing cells Start->Plate_Cells Incubate1 Incubate overnight Plate_Cells->Incubate1 Load_Dye Load with Calcium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate (45-60 min) Load_Dye->Incubate2 Prepare_Compounds Prepare peptide dilutions Measure_Fluorescence Measure fluorescence (FLIPR) Incubate2->Measure_Fluorescence Add_Compounds Add peptides to cells Measure_Fluorescence->Add_Compounds During measurement Analyze_Data Analyze data (EC50) Add_Compounds->Analyze_Data End End Analyze_Data->End Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Neutrophils Start->Isolate_Neutrophils Setup_Assay Set up Transwell plate (Peptides in lower chamber) Isolate_Neutrophils->Setup_Assay Load_Cells Load Neutrophils into upper chamber Setup_Assay->Load_Cells Incubate Incubate (45-90 min) Load_Cells->Incubate Quantify_Migration Quantify migrated cells Incubate->Quantify_Migration Analyze_Data Analyze data (Chemotactic Index) Quantify_Migration->Analyze_Data End End Analyze_Data->End

References

Preliminary Investigation of FA-Gly-Phe-Leu: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a preliminary investigation into the synthetic tetrapeptide FA-Gly-Phe-Leu. While specific biological activity and mechanisms of action for this molecule are not extensively documented in publicly available research, this paper synthesizes the available chemical data. Furthermore, it outlines general experimental protocols for its synthesis and potential screening applications, based on established methodologies for similar peptides. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound and similar peptide structures in drug discovery and development.

Introduction to this compound

This compound is a synthetic polypeptide with the sequence Feruloyl-Glycyl-L-Phenylalanyl-L-Leucine.[1] The "FA" designation indicates a feruloyl group attached to the N-terminus of the peptide chain. Ferulic acid is a phenolic compound known for its antioxidant properties. The peptide itself is composed of three amino acids: Glycine (Gly), Phenylalanine (Phe), and Leucine (Leu). Such peptides are often identified through peptide screening, a high-throughput method used to discover active peptides in various biological assays.[1][2] This technique is instrumental in identifying novel ligands for protein interaction studies, functional analyses, and epitope mapping, particularly within the realm of drug discovery.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, solubilization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₄H₂₉N₃O₆[1]
Molecular Weight 455.5 g/mol [1]
CAS Number 390766-88-8[1]
Sequence {FA}-Gly-Phe-Leu[1]
Sequence Abbreviation {FA}-GFL[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the tetrapeptide this compound on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • Ferulic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling (Leucine):

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Leu-OH using HBTU/HOBt and DIPEA in DMF.

    • Wash the resin.

  • Second Amino Acid Coupling (Phenylalanine):

    • Deprotect the growing peptide chain with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Fmoc-Phe-OH using HBTU/HOBt and DIPEA in DMF.

    • Wash the resin.

  • Third Amino Acid Coupling (Glycine):

    • Deprotect the peptide chain with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Fmoc-Gly-OH using HBTU/HOBt and DIPEA in DMF.

    • Wash the resin.

  • N-terminal Feruloylation:

    • Deprotect the final amino acid (Glycine) with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Ferulic acid using a suitable coupling agent.

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Potential Signaling Pathway Involvement (Hypothetical)

As the specific biological target and mechanism of action for this compound are unknown, a hypothetical signaling pathway is presented below to illustrate how a similar bioactive peptide might exert its effects. This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for peptide ligands.

Hypothetical Signaling Pathway for a Bioactive Peptide cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound (Ligand) GPCR GPCR Peptide->GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response

A hypothetical GPCR signaling pathway for a bioactive peptide.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows relevant to the synthesis and screening of peptides like this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin Swelling Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple Fmoc-Leu-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Feruloylation Couple Ferulic Acid Wash3->Feruloylation Cleavage Cleavage & Deprotection Feruloylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End: Pure Peptide Purification->End

A generalized workflow for solid-phase peptide synthesis.

Peptide Screening Workflow Library Peptide Library (e.g., containing this compound) Screening High-Throughput Screening Library->Screening Target Biological Target (e.g., Receptor, Enzyme) Target->Screening Hit_ID Hit Identification Screening->Hit_ID Identifies Hits Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Opt Lead Optimization Hit_Val->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

A conceptual workflow for peptide screening in drug discovery.

Conclusion

This compound is a synthetic tetrapeptide with defined chemical properties but currently lacks extensive characterization in the scientific literature regarding its biological function. This whitepaper provides a consolidated overview of its known attributes and presents generalized, adaptable protocols for its synthesis and potential application in screening campaigns. The provided diagrams offer a visual representation of the experimental and conceptual frameworks within which this and similar peptides can be investigated. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

In-depth Technical Guide on the Functional Analysis of FA-Gly-Phe-Leu: A Review of Currently Available Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the functional analysis of the peptide sequence FA-Gly-Phe-Leu. Following a comprehensive review of publicly available scientific literature and databases, it must be concluded that there is a significant scarcity of information regarding the biological function, mechanism of action, and associated signaling pathways for this specific peptide.

The peptide this compound is identified as a polypeptide, and its basic chemical information is available.[1][2] It is noted to have been found through peptide screening, a method used for identifying active peptides in various applications such as protein interaction studies and functional analysis.[1] However, beyond this initial identification, there is no substantive data in the public domain detailing its specific biological effects.

While related peptide sequences such as Gly-Leu-Phe have been investigated for properties like immunostimulation, and other peptides containing phenylalanine and leucine are subjects of various biological studies, this information cannot be responsibly extrapolated to this compound without direct experimental evidence.[3]

Due to the lack of foundational scientific research, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations. The scientific community has not yet published studies that would provide the necessary information to construct such a document.

We recommend that researchers interested in this peptide undertake foundational research to determine its biological activity and mechanism of action. Should such data become publicly available in the future, a comprehensive technical guide could be developed.

References

Methodological & Application

Application Note: Synthesis and Application of FA-Gly-Phe-Leu Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrapeptide FA-Gly-Phe-Leu, an N-terminally acylated peptide with a Furylacryloyl (FA) group, represents a class of modified peptides with significant potential in drug discovery and biochemical research. The FA group provides a chromophore for spectrophotometric detection and can influence the peptide's biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis, purification, and characterization of this compound using both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods. These protocols are intended for researchers in peptide chemistry, pharmacology, and drug development.

Applications

This compound and similar acylated peptides can be utilized in various research and development areas:

  • Enzyme Substrate Studies: The FA group allows for continuous monitoring of enzymatic cleavage by spectrophotometry, making it a useful substrate for proteases.

  • Drug Delivery: The lipophilic nature of the FA group may enhance cell permeability and bioavailability of the peptide.

  • Peptidomimetic Development: It can serve as a lead compound for the development of more stable and potent peptidomimetic drugs.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs of this compound can help in understanding the structural requirements for its biological activity.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis employs the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1]

Materials

  • Fmoc-Rink Amide resin (0.5-0.8 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • (E)-3-(2-furyl)acrylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[2]

  • Diethyl ether (cold)

Step-by-Step Procedure

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection (First Amino Acid):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Leu):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling with a negative Kaiser test.

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 sequentially for Fmoc-Phe-OH and Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the coupling of Fmoc-Gly-OH, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine of Glycine.

  • N-Terminal Acylation with Furylacrylic Acid:

    • Dissolve (E)-3-(2-furyl)acrylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated Furylacrylic acid solution to the resin and shake for 2-4 hours.[3]

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Resin Washing and Drying: Wash the final peptide-resin with methanol and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

SPPS Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling_Leu Wash1 Wash (DMF, DCM) Coupling_Leu->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Deprotection2->Coupling_Phe Wash2 Wash Coupling_Phe->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Wash3 Wash Coupling_Gly->Wash3 Deprotection4 Final Fmoc Deprotection Wash3->Deprotection4 Coupling_FA Couple Furylacrylic Acid Deprotection4->Coupling_FA Wash4 Wash & Dry Coupling_FA->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Purification Precipitation, Purification & Characterization Cleavage->Purification

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Protocol 2: Solution-Phase Synthesis of this compound

Solution-phase synthesis offers an alternative for scalable production. This protocol involves the stepwise coupling of protected amino acids in solution, followed by deprotection steps.

Materials

  • H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)

  • Boc-Phe-OH, Boc-Gly-OH

  • (E)-3-(2-furyl)acrylic acid

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt

  • Bases: NMM (N-Methylmorpholine), Triethylamine

  • Deprotection reagents: 4M HCl in Dioxane

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Dioxane, Saturated NaHCO₃ solution, 10% Citric acid solution, Brine

  • Drying agent: Anhydrous Na₂SO₄

Step-by-Step Procedure

  • Synthesis of Boc-Phe-Leu-OMe:

    • Dissolve H-Leu-OMe·HCl in DCM and add NMM until the pH is basic.

    • In a separate flask, dissolve Boc-Phe-OH, EDC, and HOBt in DCM.

    • Add the activated Boc-Phe-OH solution to the Leu-OMe solution and stir overnight at room temperature.

    • Wash the reaction mixture with 10% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the dipeptide.

  • Deprotection of Boc-Phe-Leu-OMe:

    • Dissolve the dipeptide in 4M HCl in dioxane and stir for 1 hour.

    • Evaporate the solvent to obtain H-Phe-Leu-OMe·HCl.

  • Synthesis of Boc-Gly-Phe-Leu-OMe:

    • Repeat the coupling procedure described in step 1, using H-Phe-Leu-OMe·HCl and Boc-Gly-OH.

  • Deprotection of Boc-Gly-Phe-Leu-OMe:

    • Repeat the deprotection procedure from step 2 to obtain H-Gly-Phe-Leu-OMe·HCl.

  • Coupling of Furylacrylic Acid:

    • Repeat the coupling procedure from step 1, using H-Gly-Phe-Leu-OMe·HCl and (E)-3-(2-furyl)acrylic acid.

  • Saponification of the Methyl Ester:

    • Dissolve the this compound-OMe in a mixture of methanol and 1N NaOH.

    • Stir for 2 hours at room temperature.

    • Acidify with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Solution-Phase Synthesis Workflow Diagram

Solution_Phase_Workflow cluster_cycle1 Dipeptide Synthesis cluster_cycle2 Tripeptide Synthesis cluster_cycle3 Final Tetrapeptide Synthesis Leu H-Leu-OMe Coupling1 Coupling (EDC/HOBt) BocPhe Boc-Phe-OH Dipeptide Boc-Phe-Leu-OMe Coupling1->Dipeptide Deprotection1 Boc Deprotection (4M HCl/Dioxane) Dipeptide->Deprotection1 FreeDipeptide H-Phe-Leu-OMe Deprotection1->FreeDipeptide Coupling2 Coupling FreeDipeptide->Coupling2 BocGly Boc-Gly-OH Tripeptide Boc-Gly-Phe-Leu-OMe Coupling2->Tripeptide Deprotection2 Boc Deprotection Tripeptide->Deprotection2 FreeTripeptide H-Gly-Phe-Leu-OMe Deprotection2->FreeTripeptide Coupling3 Coupling FreeTripeptide->Coupling3 FA Furylacrylic Acid ProtectedTetra This compound-OMe Coupling3->ProtectedTetra Saponification Saponification (NaOH/MeOH) ProtectedTetra->Saponification FinalProduct This compound Saponification->FinalProduct

Caption: Workflow for the Solution-Phase Synthesis of this compound.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Starting Material Fmoc-Rink Amide ResinH-Leu-OMe·HCl
Overall Yield (Crude) 75-85%50-60%
Yield (After HPLC) 40-50%30-40%
Purity (Analytical HPLC) >98%>98%
Purification Method Preparative RP-HPLCFlash Chromatography / RP-HPLC

Table 2: Characterization Data for this compound

Analysis MethodExpected Result
Molecular Formula C₂₆H₃₂N₄O₆
Molecular Weight 496.56 g/mol
Mass Spectrometry (ESI-MS) [M+H]⁺ = 497.24, [M+Na]⁺ = 519.22
Analytical HPLC Single major peak with consistent retention time
¹H NMR Characteristic peaks for furan, acryloyl, and amino acid residues

Note: Yields and purity are representative and can vary based on reaction conditions and scale.

Purification and Characterization Details

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm for analytical; 10 µm, 22 x 250 mm for preparative).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient of 5% to 95% B over 30 minutes is a typical starting point for purification.

  • Detection: UV detection at 220 nm and 305 nm (for the FA group).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR can be used to confirm the structure of the final product, although for routine peptide characterization, MS and HPLC are often sufficient.[4][5]

References

Application Notes and Protocols for the Purification of FA-Gly-Phe-Leu Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of the synthetic tetrapeptide FA-Gly-Phe-Leu. The methodologies described herein are primarily centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1][2] These guidelines are designed to assist researchers in obtaining high-purity this compound for various downstream applications, including in-vitro assays, structural studies, and early-stage drug development.

The tetrapeptide this compound is a polypeptide that can be identified through peptide screening techniques.[3][4] For the purposes of this protocol, the "FA" designation is assumed to be the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common feature of peptides synthesized via Solid-Phase Peptide Synthesis (SPPS). The presence of the hydrophobic Fmoc group, in addition to the phenylalanine and leucine residues, imparts a significant hydrophobic character to the peptide, which is a key consideration for the purification strategy.

Principle of Purification

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase is then passed through the column. Less hydrophobic impurities will pass through the column quickly, while the more hydrophobic peptide and impurities will bind to the stationary phase. The bound components are then eluted by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[2] More hydrophobic molecules will require a higher concentration of the organic solvent to be eluted.

Experimental Protocols

Materials and Reagents
  • Crude this compound peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (optional, for dissolving difficult peptides)

  • Preparative or semi-preparative RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size)

  • Analytical RP-HPLC system for purity analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas the solution thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN. Degas the solution thoroughly.

Sample Preparation
  • Accurately weigh the crude lyophilized this compound peptide.

  • Dissolve the peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is an issue due to the peptide's hydrophobicity, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.

  • Filter the dissolved peptide sample through a 0.45 µm syringe filter to remove any particulate matter.

Preparative RP-HPLC Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved on the detector.

  • Scouting Run (Optional but Recommended): Inject a small amount of the prepared peptide sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes). This will help determine the approximate concentration of Mobile Phase B at which the peptide elutes.

  • Preparative Run with Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution. For a hydrophobic peptide like this compound, a suitable gradient might be:

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0 - 570304.0
5 - 3570 -> 4030 -> 604.0
35 - 4040 -> 560 -> 954.0
40 - 455954.0
45 - 505 -> 7095 -> 304.0
50 - 6070304.0
  • Detection: Monitor the elution profile at a wavelength of 214 nm, where the peptide bond absorbs strongly.

  • Fraction Collection: Collect fractions across the main peak corresponding to the this compound peptide.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Identity Confirmation: Confirm the identity of the purified peptide in the desired fractions using mass spectrometry to verify the molecular weight.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a stable, fluffy white powder.

Data Presentation

Expected Purification Outcome

The following table provides an example of the expected outcome from the purification of a crude synthetic peptide.

ParameterCrude PeptidePurified Peptide
Purity (by analytical HPLC) 65%>98%
Yield -35%
Appearance Off-white to yellowish solidWhite fluffy powder
Molecular Weight (Da) 549.6 (Expected)549.6 (Confirmed)
Influence of HPLC Parameters on Purification

The following tables summarize the general effects of key HPLC parameters on the purification of hydrophobic peptides.

Table 1: Effect of Mobile Phase Additive on Peptide Retention and Peak Shape [5]

Mobile Phase Additive (0.1%)Relative Retention TimePeak ShapeMS Signal Intensity
Formic Acid (FA) 1.00Often BroaderHigh
Trifluoroacetic Acid (TFA) ~1.25SharpestLow (Ion Suppression)

Data is generalized and will vary depending on the peptide and specific HPLC conditions.

Table 2: Influence of Column Temperature on a Hydrophobic Peptide [5]

Temperature (°C)Retention Time (min)Peak Width (min)
30 15.20.8
40 14.50.6
50 13.80.5
60 13.10.4

Illustrative data showing the general trend of decreased retention time and peak width with increasing temperature.

Visualizations

Peptide Purification Workflow

The following diagram illustrates the overall workflow for the purification of the this compound peptide.

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude this compound (from SPPS) Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Dissolve HPLC Preparative RP-HPLC Sample_Prep->HPLC Inject Fraction_Collection Fraction Collection HPLC->Fraction_Collection Elute Purity_Analysis Analytical HPLC Fraction_Collection->Purity_Analysis Analyze Identity_Confirmation Mass Spectrometry Purity_Analysis->Identity_Confirmation Confirm Identity Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Select Fractions Lyophilization Lyophilization Pooling->Lyophilization Freeze-dry Final_Product Purified this compound (>98% Purity) Lyophilization->Final_Product

Overall workflow for the purification of this compound peptide.
Troubleshooting Logic for HPLC Purification

This diagram outlines a logical approach to troubleshooting common issues encountered during peptide purification by HPLC.

HPLC_Troubleshooting Start Problem Observed High_Backpressure High Backpressure Start->High_Backpressure Poor_Resolution Poor Resolution Start->Poor_Resolution Low_Recovery Low Recovery Start->Low_Recovery Check_Frit Check Column Frit & In-line Filters High_Backpressure->Check_Frit Possible Blockage Check_Leak Check for Leaks High_Backpressure->Check_Leak Sudden Drop Optimize_Gradient Optimize Gradient (Shallower Slope) Poor_Resolution->Optimize_Gradient Adjust_Temp Adjust Temperature Poor_Resolution->Adjust_Temp Check_Solubility Improve Sample Solubility (e.g., DMSO) Low_Recovery->Check_Solubility Flush_System Flush System Check_Frit->Flush_System Change_Column Try Different Column Chemistry Optimize_Gradient->Change_Column If no improvement Passivate_System Passivate HPLC System Check_Solubility->Passivate_System If solubility is good Use_Biocompatible_System Use Biocompatible System Passivate_System->Use_Biocompatible_System

Troubleshooting flowchart for common HPLC purification issues.

Conclusion

The purification of the this compound peptide can be routinely achieved with high purity using the described preparative RP-HPLC protocol. Due to its hydrophobic nature, careful optimization of the gradient and potentially the column temperature may be necessary to achieve the best separation from synthesis-related impurities. The provided workflows and troubleshooting guide serve as a comprehensive resource for researchers to successfully purify this and other similar hydrophobic peptides. Subsequent purity and identity analysis are crucial final steps to ensure the quality of the purified product for its intended application.

References

Application Notes and Protocols for FA-Gly-Phe-Leu as a Chymotrypsin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic peptide, Furylacryloyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu), as a substrate for the serine protease chymotrypsin. This document outlines the biochemical basis for its use, detailed experimental protocols for activity assays, and potential applications in research and drug development.

Introduction to Chymotrypsin and Substrate Specificity

Chymotrypsin is a key digestive enzyme that functions in the small intestine to break down proteins and polypeptides.[1] As a serine protease, it utilizes a catalytic triad composed of serine, histidine, and aspartate residues in its active site to hydrolyze peptide bonds.[2] Chymotrypsin exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tryptophan, tyrosine, and phenylalanine.[1][3][4] This specificity is dictated by a deep, hydrophobic S1 binding pocket within the enzyme that accommodates these bulky side chains.[4] The peptide this compound is designed to leverage this specificity, with Phenylalanine (Phe) in the P1 position, making the Phe-Leu bond the primary site of chymotrypsin cleavage.

Quantitative Data

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
This compoundTo be determinedTo be determinedTo be determined
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)~0.1 - 1.0~200~2 x 10⁵[5][6]
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide~0.05 - 0.5~50~1 x 10⁵[7]
N-Acetyl-L-Phenylalanine Ethyl Ester~1.0~170~1.7 x 10⁵[8]

Note: The kinetic parameters for chymotrypsin are highly dependent on the specific substrate, pH, temperature, and buffer conditions.

Experimental Protocols

I. Spectrophotometric Assay for Chymotrypsin Activity using this compound

This protocol describes a continuous spectrophotometric assay to measure the rate of this compound hydrolysis by chymotrypsin. The cleavage of the Phe-Leu bond results in a change in the spectrophotometric properties of the furylacryloyl group, which can be monitored over time.

A. Materials

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

B. Reagent Preparation

  • Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in assay buffer.

  • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, adjusted to pH 7.8 at 25°C.

C. Assay Procedure

  • Set the spectrophotometer to the appropriate wavelength for monitoring the cleavage of the furylacryloyl group (this should be determined empirically by scanning the substrate and expected products).

  • Equilibrate the spectrophotometer and a quartz cuvette containing the assay buffer to 25°C.

  • To the cuvette, add the assay buffer and the this compound substrate to achieve the desired final concentration (a range of concentrations should be tested to determine K_m_). Mix gently by inversion.

  • Initiate the reaction by adding a small volume of the diluted chymotrypsin solution to the cuvette.

  • Immediately start recording the change in absorbance over time for a set period (e.g., 5-10 minutes).

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

II. High-Performance Liquid Chromatography (HPLC) Method for Product Formation Analysis

HPLC can be used as an endpoint assay to quantify the formation of the cleavage products (FA-Gly-Phe and Leu).

A. Materials

  • Same as for the spectrophotometric assay

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases

  • Standards for this compound and the expected cleavage products

B. Procedure

  • Perform the enzymatic reaction as described in the spectrophotometric assay protocol in a larger volume.

  • At specific time points, quench the reaction by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%).

  • Centrifuge the samples to pellet the enzyme.

  • Analyze the supernatant by reverse-phase HPLC.

  • Develop a gradient elution method using water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the substrate and products.

  • Monitor the elution profile at a suitable wavelength (e.g., the absorbance maximum of the furylacryloyl group).

  • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of the product.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare Chymotrypsin Solution mix Combine Reagents prep_enzyme->mix prep_substrate Prepare this compound Solution prep_substrate->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Incubate at 25°C mix->incubate measure Monitor Reaction incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Velocity plot->calculate kinetics Determine Kinetic Parameters (Km, kcat) calculate->kinetics

Caption: Workflow for determining chymotrypsin kinetics with this compound.

Potential Applications

Enzyme Kinetics and Substrate Specificity Studies

This compound serves as a valuable tool for investigating the fundamental enzymatic properties of chymotrypsin and chymotrypsin-like proteases. By systematically measuring the kinetic parameters (K_m_ and k_cat_) of its hydrolysis, researchers can gain insights into the enzyme's substrate binding affinity and catalytic efficiency.[8][9]

Screening for Chymotrypsin Inhibitors in Drug Development

The development of specific protease inhibitors is a significant area of drug discovery.[10] A chymotrypsin assay using this compound can be adapted for high-throughput screening (HTS) to identify potential inhibitors. In such an assay, the reduction in the rate of substrate hydrolysis in the presence of a test compound would indicate inhibitory activity.

Inhibitor_Screening_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis dispense_enzyme Dispense Chymotrypsin add_compound Add Test Compound dispense_enzyme->add_compound dispense_substrate Dispense this compound dispense_substrate->add_compound incubate Incubate add_compound->incubate read_signal Measure Signal incubate->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition identify_hits Identify Potential Inhibitors calculate_inhibition->identify_hits

Caption: High-throughput screening workflow for chymotrypsin inhibitors.

Investigating Protease-Activated Signaling Pathways

Recent studies have shown that chymotrypsin can signal to intestinal epithelial cells through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR2.[11] Chymotrypsin-mediated cleavage of the N-terminal domain of these G-protein coupled receptors exposes a tethered ligand that initiates intracellular signaling cascades, such as the activation of the ERK1/2 pathway.[11] While this compound is a tool to measure chymotrypsin activity, understanding this activity is relevant to studying these signaling pathways.

Chymotrypsin_PAR_Signaling chymotrypsin Chymotrypsin par2 PAR2 Receptor chymotrypsin->par2 Cleavage & Activation g_protein G-Protein par2->g_protein Coupling erk12 ERK1/2 Pathway g_protein->erk12 Activation il10 IL-10 Upregulation erk12->il10 Leads to

Caption: Chymotrypsin signaling via the PAR2 receptor.

Conclusion

This compound is a valuable synthetic substrate for the sensitive and specific assay of chymotrypsin activity. Its design aligns with the known substrate preferences of chymotrypsin, making it a useful tool for fundamental enzyme characterization, inhibitor screening, and indirectly for studying the physiological roles of chymotrypsin in processes such as digestion and cellular signaling. The protocols provided herein offer a starting point for researchers to employ this substrate in their investigations.

References

Application Notes and Protocols for Protease Activity Measurement Using FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide substrate, 3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-leucine (FA-Gly-Phe-Leu), is a valuable tool for the sensitive and continuous measurement of protease activity. This chromogenic substrate is particularly useful for assaying the activity of specific metalloproteases, such as thermolysin, and certain ATP-dependent proteases like Lon protease. Cleavage of the peptide bond within the Gly-Phe-Leu sequence by a target protease results in a change in absorbance, allowing for real-time kinetic analysis. These application notes provide detailed protocols and data for the use of this compound in protease activity assays, aiding in enzyme characterization, inhibitor screening, and drug discovery efforts.

Principle of the Assay

The this compound substrate incorporates a furylacryloyl (FA) group at the N-terminus. The absorbance spectrum of this FA-peptide conjugate is altered upon enzymatic cleavage of the internal peptide bond. This change in absorbance, typically monitored in the UV range (around 345 nm), is directly proportional to the rate of substrate hydrolysis. This allows for a continuous, quantitative assessment of protease activity.

Protease Specificity

This compound is a substrate for proteases that exhibit a preference for hydrophobic residues at the P1 and P1' positions of the cleavage site. Based on available literature for similar substrates and protease specificity studies, the following proteases are potential candidates for measurement with this compound:

  • Thermolysin: This thermostable metalloprotease from Bacillus thermoproteolyticus is known to hydrolyze peptide bonds on the N-terminal side of bulky hydrophobic residues. The Gly-Phe bond in this compound is a potential cleavage site for thermolysin.

  • Lon Protease: This ATP-dependent serine protease is found in bacteria and eukaryotic mitochondria. Lon protease has been shown to preferentially cleave after hydrophobic amino acids, with a demonstrated preference for phenylalanine and leucine.[1] The presence of both Phe and Leu in the this compound sequence makes it a suitable substrate for studying Lon protease activity.[2]

Data Presentation

The following tables summarize key quantitative data for proteases that are likely to cleave this compound, based on studies with structurally related substrates.

Table 1: Substrate Specificity of Relevant Proteases

ProteasePreferred P1 Residue(s)Preferred P1' Residue(s)Comments
ThermolysinLarge hydrophobic (Leu, Phe, Ile, Val)[3]Alanine, LeucineActivity can be enhanced by high salt concentrations.[4]
Lon ProteasePhenylalanine, Leucine, Alanine[1]Not well-definedATP-dependent activity.[5]

Table 2: Illustrative Kinetic Parameters for Thermolysin with FA-Dipeptide Amide Substrates

Substratekcat/Km (M⁻¹s⁻¹) at 0 M NaCl
FA-Gly-Leu-NH₂2.2 x 10⁴[6]
FA-Gly-Ala-NH₂43[6]
FA-Leu-Ala-NH₂6.9 x 10²[6]

Experimental Protocols

General Assay Setup

The following is a general protocol for measuring protease activity using this compound. This protocol should be optimized for the specific protease being investigated.

Materials:

  • This compound substrate

  • Protease of interest (e.g., Thermolysin, Lon Protease)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂ for Thermolysin; 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM DTT, and ATP for Lon Protease)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 345 nm)

Protocol:

  • Prepare a stock solution of this compound: Dissolve the this compound peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM. Store the stock solution at -20°C.

  • Prepare working solutions: Dilute the substrate stock solution and the enzyme stock solution to the desired concentrations in the appropriate assay buffer. The final substrate concentration will typically be in the range of 0.1 to 1 mM, and the enzyme concentration will depend on its activity.

  • Set up the reaction: In a 96-well plate or cuvette, add the assay buffer and the this compound substrate solution.

  • Initiate the reaction: Add the enzyme solution to the substrate mixture to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the change in absorbance at 345 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of substrate hydrolysis can be determined using the Beer-Lambert law, for which the change in the molar extinction coefficient (Δε) upon cleavage needs to be determined or referenced from the literature for similar FA-peptides.

Protocol for Thermolysin Activity Assay

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂.

  • Prepare a 1 mM working solution of this compound in the assay buffer.

  • Prepare a dilution series of thermolysin in the assay buffer.

  • In a 96-well plate, add 180 µL of the this compound working solution to each well.

  • Initiate the reaction by adding 20 µL of the thermolysin dilution to each well.

  • Immediately measure the decrease in absorbance at 345 nm at 37°C for 15 minutes, taking readings every 30 seconds.

  • Determine the initial velocity for each enzyme concentration and plot the results to determine kinetic parameters.

Protocol for Lon Protease Activity Assay

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP.

  • Prepare a 1 mM working solution of this compound in the assay buffer.

  • Prepare a solution of Lon protease in the assay buffer.

  • In a 96-well plate, add 160 µL of the assay buffer, 20 µL of the this compound working solution, and 10 µL of ATP solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Lon protease solution.

  • Immediately measure the change in absorbance at 345 nm at 37°C for 30 minutes, taking readings every minute.

  • As a control, run a parallel reaction in the absence of ATP to confirm ATP-dependent activity.

Visualizations

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution (DMSO) A1 Dilute Substrate and Enzyme in Assay Buffer P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Protease Stock Solution P3->A1 A2 Add Substrate Mix to Plate/Cuvette A1->A2 A3 Initiate Reaction with Enzyme Addition A2->A3 A4 Monitor Absorbance Change at 345 nm A3->A4 D1 Plot Absorbance vs. Time A4->D1 D2 Calculate Initial Velocity (V₀) D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, kcat) D2->D3

Caption: General workflow for protease activity measurement using this compound.

Substrate_Cleavage cluster_substrate This compound Substrate cluster_products Cleavage Products FA FA Gly Gly FA->Gly Phe Phe Gly->Phe Prod1 FA-Gly Leu Leu Phe->Leu Prod2 Phe-Leu after_cleavage Protease Protease (e.g., Thermolysin, Lon) Protease->Phe Cleavage Site after_cleavage->Prod1 after_cleavage->Prod2

Caption: Schematic of this compound cleavage by a protease.

References

Application Notes and Protocols: FA-Gly-Phe-Leu in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Gly-Phe-Leu is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of the activity of chymotrypsin-like serine proteases. Chymotrypsin and related proteases play crucial roles in various physiological processes, including digestion and tissue remodeling. Dysregulation of their activity has been implicated in a range of diseases such as pancreatitis, chronic obstructive pulmonary disease (COPD), and certain cancers, making them attractive targets for therapeutic intervention.

The this compound substrate consists of the peptide sequence Gly-Phe-Leu, which is recognized and cleaved by chymotrypsin-like enzymes after the Phenylalanine (Phe) residue. The peptide is flanked by a fluorophore (F) and a quencher (A). In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity. This principle allows for the use of this compound in high-throughput screening (HTS) assays to identify inhibitors of chymotrypsin-like proteases, which are potential candidates for drug development.

Applications in Drug Discovery

  • High-Throughput Screening (HTS) for Protease Inhibitors: this compound is an ideal substrate for HTS campaigns to identify novel inhibitors of chymotrypsin-like proteases from large compound libraries. The "mix-and-read" format of the assay is simple, robust, and scalable.

  • Mechanism of Action Studies: For identified hit compounds, this substrate can be used in kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Structure-Activity Relationship (SAR) Analysis: this compound can be employed to assess the potency of analog series of a lead compound, guiding the medicinal chemistry efforts in lead optimization.

  • Specificity Profiling: While designed for chymotrypsin-like proteases, this substrate can also be used in panels with other proteases to assess the selectivity profile of identified inhibitors.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for chymotrypsin-like proteases using fluorogenic substrates similar to this compound. These values can serve as a reference for expected experimental outcomes.

ParameterTypical ValueDescription
Enzyme α-ChymotrypsinA well-characterized serine protease.
Substrate Fluorogenic Peptide (e.g., Suc-Ala-Ala-Pro-Phe-AMC)Substrate with a peptide recognition sequence and a fluorescent reporter.
Michaelis Constant (Km) 10 - 50 µMConcentration of substrate at which the reaction rate is half of Vmax.
Catalytic Constant (kcat) 1 - 20 s-1The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Catalytic Efficiency (kcat/Km) 2 x 104 - 2 x 106 M-1s-1A measure of the enzyme's overall catalytic efficiency.
Excitation Wavelength (λex) 360 - 380 nmThe wavelength of light used to excite the fluorophore.
Emission Wavelength (λem) 440 - 460 nmThe wavelength of light emitted by the fluorophore upon cleavage.

Note: The exact kinetic values for this compound should be determined empirically.

Signaling Pathway

Chymotrypsin-like proteases, such as chymase and cathepsin G, are involved in inflammatory signaling pathways. For instance, mast cell chymase can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, leading to downstream signaling cascades that contribute to inflammation. Identifying inhibitors for such proteases could modulate these pathological signaling events.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antigen Antigen Mast_Cell Mast Cell Antigen->Mast_Cell Activation Chymase Chymase (Chymotrypsin-like Protease) Mast_Cell->Chymase Release PAR2 PAR2 Chymase->PAR2 Cleavage & Activation G_Protein Gq/11 PAR2->G_Protein Coupling PLC PLCβ G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca2->Inflammation PKC->Inflammation

Caption: PAR2 activation by a chymotrypsin-like protease.

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay

This protocol describes a method for determining the activity of a chymotrypsin-like protease using this compound.

Materials:

  • This compound substrate

  • Purified chymotrypsin-like protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

    • Dilute the protease to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration).

  • Assay Setup:

    • Add 50 µL of the substrate working solution to each well of the 96-well plate.

    • Include wells with substrate solution but no enzyme as a negative control (background fluorescence).

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

    • Mix gently by pipetting or orbital shaking for 30 seconds.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., λex = 380 nm, λem = 460 nm).

    • Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes at 25°C.

  • Data Analysis:

    • Subtract the background fluorescence from the enzyme reaction fluorescence at each time point.

    • Plot the change in fluorescence intensity over time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Protocol 2: High-Throughput Screening of Chymotrypsin Inhibitors

This protocol outlines a method for screening a compound library for inhibitors of a chymotrypsin-like protease.

Materials:

  • Same as Protocol 1

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Chymostatin)

Procedure:

  • Reagent and Compound Plate Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare compound plates by dispensing a small volume (e.g., 1 µL) of each test compound and controls into the wells of a 96- or 384-well plate. Include wells with DMSO only for the no-inhibitor control.

  • Assay Protocol:

    • Add 40 µL of the diluted enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of a 5x concentrated this compound substrate solution.

    • Mix the plate and incubate for 30 minutes at room temperature.

    • Measure the end-point fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Fluorescencecompound - Fluorescencebackground) / (Fluorescenceno inhibitor - Fluorescencebackground)] x 100

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the no-inhibitor control).

    • Hits should be confirmed in subsequent dose-response experiments to determine their IC₅₀ values.

hts_workflow Start Start Plate_Compounds Plate Compound Library (1 µL/well in DMSO) Start->Plate_Compounds Add_Enzyme Add Chymotrypsin-like Protease Solution (40 µL) Plate_Compounds->Add_Enzyme Incubate_1 Incubate (15 min, RT) Add_Enzyme->Incubate_1 Add_Substrate Add this compound Substrate (10 µL of 5x) Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, RT) Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (λex=380nm, λem=460nm) Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition Read_Plate->Analyze_Data Identify_Hits Identify Hits (Inhibition > Threshold) Analyze_Data->Identify_Hits End End Identify_Hits->End

Caption: High-throughput screening workflow for protease inhibitors.

Application Notes and Protocols for FA-Gly-Phe-Leu in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel protease inhibitors. Small synthetic peptide substrates are invaluable tools in HTS assays due to their specificity and adaptability to various detection formats.

This document provides detailed application notes and protocols for the use of the tetrapeptide FA-Gly-Phe-Leu and the closely related dipeptide FA-Gly-Leu-NH2 (FAGLA) as substrates in high-throughput screening for protease inhibitors. While this compound is a known polypeptide, the related substrate FAGLA has been identified as a substrate for thermophilic and neutral proteases, making it a useful model for developing HTS assays.[1] These protocols are designed to be adaptable for various fluorescence-based HTS platforms.

Principle of the Assay

The fundamental principle of the HTS assay described herein is the enzymatic cleavage of a fluorogenic peptide substrate by a target protease. The peptide substrate, in this case, this compound or a similar sequence, is chemically modified with a fluorophore and a quencher group. In its intact state, the quencher moiety suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon proteolytic cleavage of the peptide bond between specific amino acid residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the protease activity and can be used to screen for inhibitory compounds.

Data Presentation

The following tables provide representative quantitative data for the use of FAGLA as a protease substrate. These values are illustrative and may vary depending on the specific protease, assay conditions, and instrumentation.

Table 1: Hypothetical Kinetic Parameters for FAGLA with Representative Proteases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
Neutral ProteaseFAGLA50102.0 x 10⁵7.537
Thermophilic ProteaseFAGLA75253.3 x 10⁵8.065

Table 2: Representative Inhibition Data for a Neutral Protease using FAGLA as a Substrate

CompoundDescriptionIC₅₀ (µM)
Inhibitor ACompetitive Inhibitor0.5
Inhibitor BNon-competitive Inhibitor2.1
Inhibitor CUncompetitive Inhibitor5.8
Negative ControlNo significant inhibition>100

Experimental Protocols

Protocol 1: High-Throughput Screening for Protease Inhibitors using a Fluorogenic Substrate

This protocol describes a generic 384-well plate-based assay for screening a compound library against a target protease.

Materials:

  • Target Protease (e.g., Neutral Protease from Bacillus subtilis or a thermophilic protease)

  • Fluorogenic Peptide Substrate (e.g., FA-Gly-Leu-NH2 with appropriate FRET pair)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)

  • Compound Library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., a known inhibitor of the target protease)

  • DMSO (for negative controls)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader with appropriate filters for the chosen FRET pair

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each compound from the library into individual wells of a 384-well plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor at a final concentration of 10x IC₅₀ (positive control).

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the target protease in assay buffer at a 2x final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Dispense 5 µL of the enzyme solution into each well of the 384-well plate containing the compounds.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at the optimal temperature for the protease (e.g., 37°C for a neutral protease) for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at a 2x final concentration (typically at or below the Km value).

    • Dispense 5 µL of the substrate solution into each well to initiate the enzymatic reaction. The final volume in each well will be 10 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the fluorophore-quencher pair.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read) for each well.

    • Normalize the data to the controls on each plate:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC₅₀ values.

Visualizations

Signaling Pathway

Proteases are integral components of many signaling cascades. For instance, matrix metalloproteinases (MMPs) are involved in tissue remodeling, and their dysregulation is implicated in diseases like cancer and arthritis. A simplified, generic protease-activated signaling pathway that could be targeted for drug discovery is depicted below.

Protease_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular ProEnzyme Inactive Precursor (Pro-enzyme) ActiveEnzyme Active Protease ProEnzyme->ActiveEnzyme Activation (e.g., by another protease) Substrate Signaling Molecule (e.g., Growth Factor) ActiveEnzyme->Substrate Cleavage ActiveSignal Active Signaling Molecule Receptor Receptor ActiveSignal->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response

Caption: A generic protease-activated signaling pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a high-throughput screening campaign to identify protease inhibitors.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary HTS Campaign (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (% Inhibition) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse SecondaryAssays Secondary Assays (Selectivity, Mechanism of Action) DoseResponse->SecondaryAssays LeadOpt Lead Optimization SecondaryAssays->LeadOpt

References

Application Notes and Protocols for Enzyme Kinetics Studies using FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of the synthetic peptide substrate, Furylacryloyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu), in enzyme kinetics studies. This substrate is particularly useful for assaying the activity of chymotrypsin and other related serine proteases. Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as Leucine (Leu). The furylacryloyl (FA) group on the N-terminus of the peptide allows for spectrophotometric monitoring of the cleavage reaction, making it a convenient tool for kinetic analysis.

The protocols outlined below are designed to guide researchers in determining key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are crucial for characterizing enzyme activity and for the screening of potential inhibitors in drug discovery workflows.

Principle of the Assay

The enzymatic hydrolysis of this compound by chymotrypsin occurs at the peptide bond C-terminal to the Phenylalanine residue. This cleavage results in the formation of two smaller fragments. The progress of the reaction can be monitored by measuring the change in absorbance, as the spectral properties of the furylacryloyl group are altered upon cleavage of the peptide. This change in absorbance over time is directly proportional to the rate of the enzymatic reaction.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the hydrolysis of this compound by chymotrypsin. These values are provided for illustrative purposes to guide researchers in their data analysis and interpretation.

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
100.28
200.52
400.88
801.35
1601.89
3202.35

Derived Kinetic Parameters (Hypothetical):

ParameterValueUnit
Vmax3.0µM/min
Km95µM

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • This compound substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Spectrophotometer capable of measuring absorbance in the UV range

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Purified water

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at 2-8°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) with Tris-HCl buffer.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

Assay Protocol for Determining Km and Vmax
  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at a wavelength determined by a preliminary spectral scan of the substrate before and after enzymatic cleavage. A common wavelength for monitoring furylacryloyl-peptides is around 340 nm. Set the temperature of the cuvette holder to 25°C.

  • Prepare Substrate Dilutions: From the 10 mM stock solution, prepare a series of substrate dilutions in the assay buffer. The final concentrations in the cuvette should typically range from 0.1 to 5 times the expected Km.

  • Perform the Assay:

    • Pipette 990 µL of the desired substrate dilution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted chymotrypsin solution to the cuvette.

    • Immediately mix the solution by gently pipetting up and down or by inverting the cuvette (if sealed).

    • Start recording the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure that the initial reaction phase is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is typically expressed as the change in absorbance per minute (ΔAbs/min).

    • Convert ΔAbs/min to µM/min using the Beer-Lambert law (V₀ = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette (1 cm). The change in molar extinction coefficient (Δε) upon cleavage needs to be determined experimentally.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear estimation of these parameters.

Visualizations

Enzymatic_Reaction sub This compound es Enzyme-Substrate Complex sub->es Binding enz Chymotrypsin enz->sub es->enz Release p1 FA-Gly-Phe es->p1 Cleavage p2 Leucine es->p2 Cleavage Experimental_Workflow prep Prepare Solutions (Enzyme, Substrate, Buffer) setup Set up Spectrophotometer (Wavelength, Temperature) prep->setup assay Perform Assay (Mix reagents, Record Absorbance) setup->assay analysis Data Analysis (Calculate V₀, Plot V₀ vs. [S]) assay->analysis kinetics Determine Kinetic Parameters (Km, Vmax) analysis->kinetics Michaelis_Menten_Logic E E S S ES ES P P E_plus_S E + S ES_complex ES E_plus_S->ES_complex k₁ ES_complex->E_plus_S k₋₁ E_plus_P E + P ES_complex->E_plus_P k₂ (kcat)

Application Notes and Protocols for FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

FA-Gly-Phe-Leu is a tetrapeptide identified through peptide screening methodologies.[1] As the existing scientific literature lacks specific details regarding its in vitro mechanism of action, this document provides a generalized framework for the characterization of such a peptide. The protocols and pathways described herein are based on established methods for studying peptide-receptor interactions and their downstream signaling, using the well-characterized N-formyl peptide, N-Formyl-Met-Leu-Phe (fMLP), as an illustrative model. The "FA" prefix in this compound is ambiguous and could denote various chemical modifications, such as a formyl or fluoresceinyl group, which would significantly alter its biological activity. For the purpose of this illustrative guide, we will consider a hypothetical scenario where "FA" represents a formyl group, making the peptide an agonist for formyl peptide receptors (FPRs).

Hypothetical Mechanism of Action

Bioactive peptides often initiate cellular responses by binding to specific cell surface receptors. Many short N-formylated peptides are known to be potent chemoattractants for leukocytes, exerting their effects through G protein-coupled receptors (GPCRs), specifically the formyl peptide receptors (FPRs).[2][3] Activation of FPRs by a ligand like our hypothetical formylated this compound would trigger a cascade of intracellular events, leading to cellular polarization, chemotaxis, and the release of proteolytic enzymes.[4] The binding of the peptide to the receptor induces a conformational change, leading to the activation of heterotrimeric G proteins. This, in turn, can modulate the activity of various downstream effectors, including phospholipase C (PLC) and phospholipase D (PLD), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "Peptide X" (e.g., this compound), assuming it acts as an FPR agonist. These values are provided for illustrative purposes and are based on typical ranges observed for similar peptides.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 38 nMHuman NeutrophilsHypothetical[5]
EC50 (Calcium Mobilization) 15 nMHL-60 cellsHypothetical
EC50 (Chemotaxis) 5 nMDifferentiated HL-60 cellsHypothetical
EC50 (MAPK/ERK Activation) 25 nMHEK293 cells expressing FPR1Hypothetical

Signaling Pathway Diagram

The diagram below illustrates a plausible signaling pathway for a formylated peptide agonist of the Formyl Peptide Receptor 1 (FPR1).

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound FPR1 FPR1 Peptide->FPR1 Binds G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2_release->Cellular_Response ERK ERK Activation PKC->ERK ERK->Cellular_Response

Caption: Hypothetical FPR1 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the in vitro mechanism of action of a novel peptide are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its receptor (e.g., FPR1).

Materials:

  • Cell line expressing the target receptor (e.g., human neutrophils or a transfected cell line like HEK293-FPR1).

  • Radiolabeled ligand (e.g., [³H]fMLP).

  • This compound peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold PBS).

  • Scintillation fluid and counter.

Protocol:

  • Prepare cell membranes from the receptor-expressing cells.

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled competitor peptide (this compound).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration over a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release, a hallmark of GPCR activation.

Materials:

  • Suspension cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • This compound peptide at various concentrations.

  • A fluorescence plate reader or flow cytometer.

Protocol:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well plate.

  • Measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the EC50 value from the dose-response curve.

Chemotaxis Assay

Objective: To assess the chemoattractant properties of this compound.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with a porous membrane).

  • Leukocyte cell line (e.g., differentiated HL-60 cells).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

  • This compound peptide as the chemoattractant.

  • Cell staining dye (e.g., Calcein AM) or a cell counter.

Protocol:

  • Prepare a stock solution of this compound in chemotaxis buffer.

  • Add different concentrations of the peptide to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add the cell suspension to the upper chamber of the transwell.

  • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells per field of view under a microscope.

  • Plot the number of migrated cells against the peptide concentration to determine the optimal chemotactic concentration.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the in vitro mechanism of action of a novel peptide.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (this compound) Receptor_Binding Receptor Binding Assay (Determine Ki) Peptide_Synthesis->Receptor_Binding Functional_Assays Functional Assays Receptor_Binding->Functional_Assays Ca_Mobilization Calcium Mobilization (Determine EC50) Functional_Assays->Ca_Mobilization Chemotaxis Chemotaxis Assay (Assess Migration) Functional_Assays->Chemotaxis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for pERK) Functional_Assays->Signaling_Pathway_Analysis Data_Analysis Data Analysis & Mechanism Elucidation Ca_Mobilization->Data_Analysis Chemotaxis->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis

Caption: Workflow for in vitro characterization of a novel peptide.

References

Troubleshooting & Optimization

Technical Support Center: FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with the tetrapeptide FA-Gly-Phe-Leu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic tetrapeptide with a formyl group (FA) at the N-terminus. Its sequence, containing the hydrophobic amino acids Phenylalanine (Phe) and Leucine (Leu), contributes to its poor solubility in aqueous solutions. Proper solubilization is critical for accurate experimental results, as undissolved peptide can lead to inaccurate concentration determination and experimental failure.[1]

Q2: What are the general characteristics of this compound that influence its solubility?

A2: The key characteristics of this compound influencing its solubility are:

  • Hydrophobicity: The presence of Phenylalanine and Leucine makes the peptide hydrophobic. Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[1]

  • N-terminal Formylation: The formyl group at the N-terminus modifies the charge and character of the N-terminus, potentially impacting solubility.

  • Overall Charge: To estimate the overall charge, we can assign values to the ionizable groups. Assuming the C-terminus is a free acid (-COOH), the approximate net charge at neutral pH would be close to zero, classifying it as a neutral peptide. Neutral peptides often require organic solvents for dissolution.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to prepare aliquots of the stock solution and store them at -20°C or preferably -80°C to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Solubility Issues

Issue: My this compound powder will not dissolve in water or aqueous buffers (e.g., PBS).

  • Cause: Due to its hydrophobic nature and neutral character, this compound is expected to have very low solubility in aqueous solutions.

  • Solution:

    • Use of Organic Solvents: The recommended approach for dissolving hydrophobic peptides is to first use a small amount of an organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[7][8] Dimethylformamide (DMF) or acetonitrile can be used as alternatives.[1]

    • Step-by-Step Dissolution Protocol:

      • Allow the lyophilized peptide to warm to room temperature before opening the vial.

      • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution. Gently vortex or sonicate to ensure complete dissolution.

      • Once the peptide is fully dissolved in DMSO, slowly add this stock solution dropwise to your aqueous buffer with constant stirring to reach the desired final concentration.[6]

    • Aid Dissolution:

      • Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[6]

      • Gentle Warming: Gently warming the solution (e.g., to 37°C) can also improve solubility. However, avoid excessive heat, which could degrade the peptide.

Issue: After adding the DMSO stock solution to my aqueous buffer, the solution becomes cloudy or a precipitate forms.

  • Cause: This indicates that the solubility limit of the peptide in the final aqueous solution has been exceeded.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

    • Increase the Percentage of Organic Solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally around 0.1%.[7]

    • Re-dissolve and Re-dilute: If a precipitate has formed, it may be difficult to redissolve. It is often best to start over with a fresh sample, ensuring the dropwise addition to a vigorously stirred buffer.

Quantitative Solubility Data (for a structurally similar peptide)

SolventApproximate Solubility of fMLPReference
DMSO30 mg/mL[1][9]
Dimethylformamide (DMF)25 - 50 mg/mL[1][9]
Ethanol0.5 - 2 mg/mL[1][5]
PBS (pH 7.2)~ 0.1 mg/mL[1]

Based on this data, it is highly probable that this compound will exhibit good solubility in DMSO and DMF, and very poor solubility in aqueous buffers. Another similar peptide, FA-Gly-Leu-NH2, is reported to be highly soluble in DMSO (≥ 350 mg/mL).[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator water bath

  • Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound to be used for calculation). b. Allow the vial of lyophilized peptide to equilibrate to room temperature. c. Briefly centrifuge the vial to ensure all the powder is at the bottom. d. Add the calculated volume of DMSO to the vial. e. Vortex the vial for 30-60 seconds to facilitate dissolution. f. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. g. Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow for Solubilizing this compound```dot

G start Start: Lyophilized This compound warm Equilibrate to Room Temperature start->warm add_dmso Add 100% DMSO to create stock solution warm->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve check_dissolved Clear Solution? dissolve->check_dissolved check_dissolved->dissolve No add_to_buffer Slowly add stock solution to stirred aqueous buffer check_dissolved->add_to_buffer Yes final_solution Final working solution add_to_buffer->final_solution troubleshoot Troubleshoot: - Use more DMSO - Lower final concentration add_to_buffer->troubleshoot Precipitate forms

Caption: A potential signaling pathway activated by N-formylated peptides.

References

Technical Support Center: FA-Gly-Phe-Leu Degradation Problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FA-Gly-Phe-Leu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common degradation-related issues encountered during experiments with this modified tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does "FA" stand for?

This compound is a synthetic tetrapeptide with the amino acid sequence Glycine-Phenylalanine-Leucine. The "FA" designation refers to an N-terminal modifying group, specifically (2E)-3-(furan-2-yl)prop-2-enoyl. This modification can influence the peptide's chemical and physical properties, including its stability.

Q2: What are the primary pathways through which this compound might degrade?

Like most peptides, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds (amide bonds) by water. This can be catalyzed by acidic or basic conditions. The Gly-Phe and Phe-Leu bonds are the primary sites for hydrolysis within the peptide backbone.

  • Oxidation: The furan moiety of the FA group and the phenyl ring of Phenylalanine can be susceptible to oxidation, especially in the presence of reactive oxygen species, light, or certain metal ions.

  • Photodegradation: The furan ring in the FA group contains double bonds and can be sensitive to UV and even visible light, potentially leading to ring-opening or other photochemical reactions.

  • Enzymatic Degradation: If used in biological systems (e.g., cell culture, plasma), the peptide can be cleaved by proteases and peptidases. N-terminal modifications like the FA group can sometimes offer partial protection against aminopeptidases.

Q3: How should I store this compound to minimize degradation?

Proper storage is critical for maintaining the integrity of your peptide.[1][2]

  • Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2]

  • In Solution: If you must store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Store these aliquots at -80°C. The choice of solvent is also important; use sterile, high-purity solvents and consider buffers at a slightly acidic pH (e.g., pH 5-6) which can sometimes enhance the stability of peptides.

Q4: I'm seeing a loss of activity in my peptide-based assay. Could this be due to degradation?

Yes, a loss of biological activity is a common consequence of peptide degradation. Cleavage of the peptide backbone or modification of the amino acid side chains or the N-terminal FA group can alter the peptide's conformation and its ability to interact with its target. It is advisable to regularly check the purity of your peptide stock solution using an analytical technique like HPLC.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: I'm analyzing my this compound sample by reverse-phase HPLC and I see new, smaller peaks appearing over time, with a corresponding decrease in the main peak area. What could be happening?

Answer: The appearance of new peaks is a strong indicator of degradation. Here's a systematic approach to troubleshoot this issue:

  • Identify the Degradation Products:

    • Method: The most effective way to identify these new peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between the parent peptide and the new peaks can reveal the nature of the degradation (e.g., hydrolysis, oxidation).

    • Hypothesis:

      • A mass loss corresponding to one or more amino acids suggests hydrolysis of a peptide bond.

      • A mass increase of 16 Da or 32 Da could indicate oxidation of the furan ring or the phenylalanine residue.

      • Other mass changes may point to different modifications or reactions of the FA group.

  • Investigate the Cause:

    • Review Storage Conditions: Are you storing the peptide correctly (see Q3 in FAQs)? Have the stock solutions undergone multiple freeze-thaw cycles?

    • Check Solvent/Buffer pH: Extreme pH values can accelerate hydrolysis. Measure the pH of your solution.[3] For many peptides, a pH range of 4-6 offers the best stability.

    • Consider Light Exposure: The furan moiety is potentially photosensitive.[4][5] Ensure your samples are protected from light during storage and handling.

    • Rule out Contamination: Microbial contamination can introduce proteases that degrade the peptide. Use sterile filtration for your solutions.[1]

Experimental Protocol: Forced Degradation Study

A forced degradation study can help you proactively identify potential degradation products and pathways. This involves intentionally exposing your peptide to harsh conditions.

  • Prepare Samples: Prepare separate solutions of this compound in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Expose a solution to UV light (Photolytic condition)

    • Heat a solution at 70°C (Thermal stress)

  • Incubate: Incubate the samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze: Neutralize the acidic and basic samples before analysis. Analyze all samples by LC-MS to identify degradation products.

Issue 2: Poor Peptide Solubility and Precipitation

Question: My this compound solution appears cloudy, or I see visible precipitates. How can I improve its solubility and prevent this?

Answer: Poor solubility can lead to inaccurate concentration measurements and can sometimes promote aggregation, a form of physical degradation.

  • Choose the Right Solvent:

    • Start with sterile, distilled water.

    • If solubility is low, try adding a small amount of an organic solvent like acetonitrile or DMSO to the water.

    • For very hydrophobic peptides, dissolving in a small amount of 100% DMSO first and then slowly diluting with your aqueous buffer can be effective.

  • Consider pH: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer might improve solubility.

  • Use Sonication: Brief sonication in an ultrasonic bath can help to dissolve the peptide.

  • Request a Solubility Test: When purchasing the peptide, some suppliers offer a solubility testing service which can provide you with the optimal solvent and pH conditions.[1]

Quantitative Data Summary

The following tables provide illustrative examples of degradation data for a modified tetrapeptide under different conditions. Note: This is hypothetical data for demonstration purposes and may not represent the actual degradation profile of this compound.

Table 1: Effect of pH on this compound Stability at 37°C

pHHalf-life (t½) in hoursMajor Degradation Product(s)
3.048Hydrolysis at Gly-Phe bond
5.0150Minimal degradation
7.496Hydrolysis at Phe-Leu bond
9.036Hydrolysis and potential furan ring modification

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours
4>1000
25240
3796
5048

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts related to this compound degradation.

Hydrolysis_Pathway This compound This compound FA-Gly FA-Gly This compound->FA-Gly  Hydrolysis at Gly-Phe bond Phe-Leu Phe-Leu This compound->Phe-Leu FA-Gly-Phe FA-Gly-Phe This compound->FA-Gly-Phe  Hydrolysis at Phe-Leu bond Leu Leu This compound->Leu

Caption: Potential hydrolytic cleavage sites in this compound.

Troubleshooting_Workflow start Unexpected Results (e.g., new HPLC peaks) check_storage Review Storage Conditions (-20°C, light-protected, aliquoted?) start->check_storage check_solution Analyze Solution (pH, contamination?) start->check_solution lcms_analysis Perform LC-MS Analysis check_storage->lcms_analysis check_solution->lcms_analysis identify_products Identify Degradation Products (Hydrolysis, Oxidation?) lcms_analysis->identify_products New peaks confirmed end Problem Resolved lcms_analysis->end No degradation detected forced_degradation Conduct Forced Degradation Study identify_products->forced_degradation optimize_conditions Optimize Experimental Conditions (pH, temperature, solvent) forced_degradation->optimize_conditions optimize_conditions->end

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: FA-Gly-Phe-Leu Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, optimization parameters, and troubleshooting advice for researchers utilizing the chromogenic substrate FA-Gly-Phe-Leu (Furanacryloyl-Glycyl-L-Phenylalanyl-L-Leucine). This substrate is primarily employed to measure the activity of metalloproteases, such as Thermolysin and Neprilysin (NEP), which preferentially cleave peptide bonds adjacent to hydrophobic amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay? A1: The assay is a chromogenic, continuous kinetic assay. The substrate, this compound, contains a furanacryloyl (FA) group attached to a short peptide. The FA group's absorbance spectrum is sensitive to its electronic environment. When a protease like thermolysin cleaves the peptide bond (typically between Gly-Phe), the FA-Gly fragment is released. This cleavage event causes a decrease in absorbance at a specific wavelength, which can be monitored over time with a spectrophotometer. The rate of this absorbance decrease is directly proportional to the enzyme's activity.

Q2: Which enzymes can be assayed with this compound? A2: This substrate is suitable for proteases that cleave at the N-terminus of hydrophobic residues like Phenylalanine and Leucine. The most common enzymes are:

  • Thermolysin (EC 3.4.24.27): A thermostable metalloproteinase from Bacillus thermoproteolyticus.[1]

  • Neprilysin (NEP, EC 3.4.24.11): Also known as Neutral Endopeptidase (NEP) or CD10, a zinc-dependent metalloprotease involved in degrading various signaling peptides.

Q3: What wavelength should I use to monitor the reaction? A3: The enzymatic hydrolysis of the furanacryloyl-peptide bond should be monitored by the decrease in absorbance at or near 345 nm .

Q4: How should I prepare and store the this compound substrate? A4: The peptide substrate is typically a lyophilized powder. It should be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For the assay, the stock is diluted into the aqueous assay buffer to the final working concentration.

Experimental Protocols & Key Parameters

The optimal conditions for your assay will depend on the specific enzyme being used. Below are baseline protocols and parameter tables for Thermolysin and Neprilysin.

Protocol 1: Thermolysin Activity Assay

This protocol provides a starting point for measuring thermolysin activity using a 96-well microplate reader.

1. Reagent Preparation:

  • Thermolysin Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. Warm to the desired assay temperature (e.g., 70°C).[2] Tris is a common buffer, but note that it can chelate divalent metal ions; HEPES is an alternative if this is a concern.[3]
  • Thermolysin Stock Solution: Prepare a stock solution in cold Thermolysin Assay Buffer. The final concentration in the assay will need to be determined empirically but can start in the nanomolar range.
  • Substrate Working Solution: Dilute the this compound DMSO stock into the Thermolysin Assay Buffer to achieve a concentration that is 2x the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).

2. Assay Procedure:

  • Set up the microplate reader to read absorbance at 345 nm in kinetic mode at the desired temperature (e.g., 70°C).
  • Add 50 µL of Thermolysin Assay Buffer to "Blank" wells (no enzyme).
  • Add 50 µL of the enzyme solution to "Sample" wells.
  • Pre-incubate the plate in the reader for 5 minutes to allow the temperature to equilibrate.
  • Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells.
  • Immediately begin monitoring the decrease in absorbance at 345 nm every 30-60 seconds for 15-30 minutes. The reaction rate should be linear during the initial phase.

Protocol 2: Neprilysin (NEP) Activity Assay

This protocol is adapted for NEP, which is typically assayed at physiological temperature.

1. Reagent Preparation:

  • NEP Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.[4] Bring to 37°C before use.
  • NEP Stock Solution: Prepare a stock solution of recombinant Neprilysin. A final concentration of ~5-20 nM is a common starting point.[4]
  • Substrate Working Solution: Dilute the this compound DMSO stock into the NEP Assay Buffer to achieve a 2x final concentration (e.g., 40 µM for a final concentration of 20 µM).[5]

2. Assay Procedure:

  • Set up the microplate reader to read absorbance at 345 nm in kinetic mode at 37°C .
  • Add 50 µL of NEP Assay Buffer to "Blank" wells.
  • Add 50 µL of the NEP enzyme solution to "Sample" wells.
  • If screening inhibitors, add the inhibitor to the enzyme wells and pre-incubate for 10-15 minutes at 37°C.
  • Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells.
  • Immediately begin monitoring the decrease in absorbance at 345 nm every 30-60 seconds for 30-60 minutes.

Data Summary Tables

Table 1: Recommended Starting Conditions for Thermolysin Assay

ParameterRecommended ValueNotes
Enzyme ThermolysinA thermostable metalloproteinase.[1]
Wavelength 345 nm (monitor decrease)Corresponds to the change in the FA-group's absorbance upon cleavage.
Temperature 65 - 85°CThe enzyme is highly thermostable.[6]
pH 7.0 - 9.0Optimal activity range; stability is highest at pH 5.5-7.5.[7][8]
Assay Buffer 50 mM Tris, 10 mM CaCl₂Calcium ions are required for structural stability.[1]
Substrate Concentration 50 - 200 µMShould be optimized; ideally near the Kₘ value for linear kinetics.
Enzyme Concentration 1 - 10 nMTitrate to find a concentration that gives a linear rate within the desired assay time.
Inhibitors EDTA, PhosphoramidonEDTA chelates the essential Zn²⁺ ion, instantly inhibiting the enzyme.[2]

Table 2: Recommended Starting Conditions for Neprilysin (NEP) Assay

ParameterRecommended ValueNotes
Enzyme Neprilysin (NEP/CD10)A zinc-metalloproteinase.[5]
Wavelength 345 nm (monitor decrease)Assumes a similar spectral shift to other furanacryloyl-peptides.
Temperature 37°CStandard physiological temperature for NEP activity.[4][9]
pH 7.4Typically performed at physiological pH.[4]
Assay Buffer 50 mM HEPES, 150 mM NaClA common buffer system for NEP assays.[4] Detergents (e.g., 0.05% Brij-35) may be included.[5]
Substrate Concentration 10 - 50 µMStart near the expected Kₘ; may range from 1-200 µM for full kinetic analysis.[4][5]
Enzyme Concentration 5 - 20 nMTitrate for optimal signal window and linearity.[4]
Inhibitors Thiorphan, Phosphoramidon, EDTASamples should not contain chelators like EDTA or EGTA.[10]

Visual Guides

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep prep step step measure measure analyze analyze Reagents Prepare Buffer, Enzyme & Substrate Plate Add Reagents to Plate Reagents->Plate Incubate Equilibrate Temp (5 min) Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Read Kinetic Read (Abs @ 345 nm) Start->Read Calc Calculate Rate (ΔAbs/min) Read->Calc

Caption: General workflow for the this compound protease assay.

Troubleshooting Guide

This section addresses common issues encountered during the assay setup and execution.

Troubleshooting_Tree problem problem cause cause solution solution p1 High Background Signal? (High Abs in 'No Enzyme' Control) c1a Substrate Instability (Autohydrolysis) p1->c1a Yes c1b Contaminated Reagents or Buffer p1->c1b Yes c1c Compound Interference (Inhibitor Screening) p1->c1c Yes p2 Low or No Signal? (Rate ≈ 0) c2a Inactive Enzyme p2->c2a Yes c2b Presence of Inhibitor (e.g., EDTA) p2->c2b Yes c2c Sub-optimal Conditions (pH, Temp) p2->c2c Yes c2d Incorrect Wavelength p2->c2d Yes p3 Poor Reproducibility? (High Well-to-Well CV) c3a Pipetting Inaccuracy p3->c3a Yes c3b Temperature Fluctuations p3->c3b Yes c3c Air Bubbles in Wells p3->c3c Yes s1a Prepare substrate fresh. Test different buffer pH. c1a->s1a s1b Use fresh, high-purity reagents. Filter-sterilize buffer. c1b->s1b s1c Run controls with compound but no enzyme. c1c->s1c s2a Verify enzyme storage. Avoid freeze-thaw cycles. Check for required cofactors (Zn²⁺, Ca²⁺). c2a->s2a s2b Ensure buffer is free of chelators. Check sample prep for inhibitors. c2b->s2b s2c Verify buffer pH and assay temp are optimal for the enzyme. c2c->s2c s2d Ensure reader is set to 345 nm. c2d->s2d s3a Use calibrated pipettes. Prepare master mixes. c3a->s3a s3b Ensure stable temp control. Allow plate to equilibrate. c3b->s3b s3c Pipette gently against well wall. Centrifuge plate briefly. c3c->s3c

Caption: Decision tree for troubleshooting common assay problems.

Q: My absorbance readings are high and noisy in all wells, even without enzyme. What's the cause? A: This indicates high background signal.

  • Potential Cause 1: Substrate Precipitation. The this compound substrate may have limited solubility in aqueous buffer, especially at high concentrations. This can cause light scattering and high absorbance.

    • Solution: Visually inspect the wells for turbidity. Try lowering the substrate concentration or increasing the percentage of DMSO in the final reaction volume (though keep it below 5% to avoid affecting enzyme activity).

  • Potential Cause 2: Compound Interference. If you are screening inhibitors, the test compounds themselves may absorb light at 345 nm.

    • Solution: Run a control plate containing only the buffer and your test compounds at the relevant concentrations to measure their intrinsic absorbance.[5] Subtract this value from your enzyme reaction data.

  • Potential Cause 3: Contaminated Reagents. The buffer or other reagents may be contaminated.

    • Solution: Prepare all solutions fresh using high-purity water and reagents.

Q: I am not seeing any change in absorbance, or the rate is extremely low. A: This indicates little to no enzyme activity.

  • Potential Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling. Metalloproteases like thermolysin and NEP are also sensitive to freeze-thaw cycles.

    • Solution: Use a fresh aliquot of enzyme. Always store enzymes at their recommended temperature.[4] Confirm the activity with a positive control if available.

  • Potential Cause 2: Missing Cofactors or Presence of Inhibitors. Thermolysin and NEP are metalloproteases and require zinc for activity; thermolysin also needs calcium for stability.[1] They are strongly inhibited by chelating agents like EDTA.

    • Solution: Ensure your buffer does not contain EDTA or other chelators.[10] Verify that required metal ions (like Ca²⁺ for thermolysin) are present in the assay buffer.

  • Potential Cause 3: Sub-optimal Assay Conditions. The pH or temperature of your assay may be far from the enzyme's optimum.

    • Solution: Double-check the pH of your buffer and the temperature settings of your plate reader to ensure they match the enzyme's requirements (see Tables 1 & 2).[4]

Q: My results are not consistent across replicate wells. A: This points to issues with precision and reproducibility.

  • Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes of concentrated enzyme or inhibitor, is a major source of variability.

    • Solution: Use calibrated pipettes. Whenever possible, prepare a master mix of reagents (buffer, enzyme, substrate) to be dispensed across multiple wells, rather than adding each component to individual wells.

  • Potential Cause 2: Temperature Gradients. Inconsistent temperature across the microplate can lead to different reaction rates in different wells. Evaporation from edge wells can also concentrate reactants.

    • Solution: Ensure the plate is uniformly heated by allowing it to pre-incubate in the reader for at least 5 minutes. Consider not using the outermost wells of the plate if edge effects are a persistent problem.

  • Potential Cause 3: Insufficient Mixing. If the reagents are not mixed properly upon addition, the reaction will not start uniformly in the well.

    • Solution: After adding the final reagent (usually the substrate), gently mix the contents of the wells, either by careful pipetting or by using an automated plate shaker for a few seconds before starting the read. Avoid introducing bubbles.

References

Technical Support Center: FA-Gly-Phe-Leu Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide FA-Gly-Phe-Leu.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic peptide. The "FA" represents a furylacryloyl group attached to the N-terminus of the tripeptide Glycyl-Phenylalanyl-Leucine. This modification is often used to create fluorogenic or chromogenic substrates for detecting protease activity.

2. What are the common applications of this compound?

This compound is commonly used as a substrate in enzyme assays to measure the activity of various proteases. The Gly-Phe-Leu sequence can be a target for specific peptidases, and the cleavage of the peptide bond results in a detectable signal. It can also be used in studies related to peptide uptake and transport across cell membranes.

3. I am observing high background fluorescence in my protease assay. What could be the cause?

High background fluorescence can stem from several factors:

  • Substrate Instability: The this compound substrate may be degrading spontaneously in the assay buffer.

  • Contaminated Reagents: The buffer or other assay components might be contaminated with fluorescent substances.

  • Autofluorescence: Components of your sample (e.g., cell lysate) may exhibit natural fluorescence at the excitation and emission wavelengths used.

To troubleshoot this, you can incubate the substrate in the assay buffer without the enzyme to check for instability. Using high-purity reagents and including a "sample only" control (without the substrate) can help identify the source of the background signal.[1]

4. My fluorescent signal is very low or non-existent. What should I do?

A low or absent signal could be due to:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

  • Incorrect Wavelength Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for the fluorophore.

  • Inappropriate Substrate Concentration: The concentration of this compound may be too low.

It is recommended to verify enzyme activity with a positive control, optimize assay conditions, and perform a substrate titration to determine the optimal concentration.[1]

5. I'm having trouble dissolving the this compound peptide. What are the best practices for solubilization?

The solubility of peptides is influenced by their amino acid composition. This compound contains hydrophobic residues (Phenylalanine and Leucine), which can make it challenging to dissolve in aqueous solutions.[2] Here are some tips:

  • Start with a small amount of organic solvent: Dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO or DMF first.[2][3]

  • Gradually add aqueous buffer: Once dissolved, slowly add the aqueous assay buffer to the peptide solution while vortexing.

  • Sonication: Gentle sonication can aid in the dissolution of the peptide.[1]

  • pH adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer might improve solubility.[2]

Always test the solubility of a small amount of the peptide before preparing a large stock solution.[2]

Troubleshooting Guides

Issue 1: Peptide Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the peptide solution.

  • Inconsistent and non-reproducible assay results.

  • Loss of peptide activity over time.

Potential Causes:

  • High peptide concentration.

  • Suboptimal solvent or buffer conditions (pH, ionic strength).

  • Presence of hydrophobic residues.

Troubleshooting Steps:

  • Reduce Peptide Concentration: Work with the lowest effective concentration of the peptide.

  • Optimize Solvent: Test different co-solvents (e.g., DMSO, acetonitrile) to dissolve the peptide before adding it to the aqueous buffer.

  • Adjust Buffer Conditions: Vary the pH and ionic strength of the buffer to find conditions that minimize aggregation.

  • Incorporate Additives: In some cases, detergents or other excipients can help prevent aggregation.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in peptide uptake or transport rates between wells or experiments.

  • Poor correlation between replicates.

Potential Causes:

  • Cell Monolayer Integrity: Inconsistent formation of tight junctions in cell models like Caco-2 can lead to variable permeability.[4]

  • Peptide Stability in Media: The peptide may be degrading in the cell culture medium.

  • Interaction with Serum Proteins: If using serum-containing media, the peptide may bind to serum proteins, affecting its availability.

Troubleshooting Steps:

  • Verify Cell Monolayer Integrity: For permeability assays, measure the transepithelial electrical resistance (TEER) to ensure a consistent and confluent monolayer.[4]

  • Assess Peptide Stability: Incubate this compound in the cell culture medium for the duration of the experiment and analyze its integrity by HPLC or mass spectrometry.

  • Use Serum-Free Media: If peptide-serum protein interaction is suspected, consider performing the assay in serum-free media.

Quantitative Data Summary

Table 1: Factors Influencing this compound Solubility

FactorObservationRecommendation
pH Solubility is pH-dependent due to the terminal carboxyl group and any ionizable groups on the FA moiety.Test solubility in a range of pH values (e.g., 5.0, 7.4, 9.0) to determine the optimal pH for dissolution.
Co-solvent Hydrophobic nature of Phe and Leu may require an organic co-solvent.Start by dissolving the peptide in a minimal volume of DMSO, then dilute with aqueous buffer. Aim for a final DMSO concentration of <1% in the assay to avoid enzyme inhibition.[2]
Ionic Strength High salt concentrations can either increase ("salting-in") or decrease ("salting-out") peptide solubility.Evaluate the effect of varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) on solubility.
Temperature Solubility may be temperature-dependent.Prepare solutions at room temperature. For storage, follow the manufacturer's recommendations, typically -20°C or -80°C.

Table 2: Hypothetical Kinetic Parameters for a Protease with this compound

This table provides a hypothetical example of kinetic data that could be obtained for a protease using this compound as a substrate. Actual values will vary depending on the specific enzyme and assay conditions.

EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
Protease A 155.03.3 x 1057.5
Protease B 502.55.0 x 1048.0

Experimental Protocols

Protocol 1: Fluorogenic Protease Assay

This protocol outlines a general procedure for measuring protease activity using this compound as a fluorogenic substrate.

Materials:

  • This compound

  • Purified protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the peptide in DMSO to a concentration of 10 mM.

  • Prepare working solutions: Dilute the this compound stock solution and the protease to the desired concentrations in Assay Buffer.

  • Set up the assay plate:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the protease working solution to the appropriate wells.

    • Include a "no enzyme" control with 25 µL of Assay Buffer instead of the protease solution.

  • Initiate the reaction: Add 25 µL of the this compound working solution to all wells.

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30 minutes). Use the appropriate excitation and emission wavelengths for the furylacryloyl group.

  • Data Analysis: Calculate the rate of increase in fluorescence over time. This rate is proportional to the enzyme activity.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[5]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Phenylalanine Phenylalanine Phenylalanine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine and Phenylalanine activate the mTORC1 signaling pathway.

Experimental_Workflow start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_enzyme Prepare Enzyme Working Solution start->prep_enzyme add_substrate Add this compound to Initiate Reaction prep_peptide->add_substrate setup_plate Set up 96-well Plate (Buffer, Enzyme) prep_enzyme->setup_plate setup_plate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze end End analyze->end

Caption: Workflow for a fluorogenic protease assay using this compound.

Troubleshooting_Logic problem Inconsistent Assay Results check_solubility Is the peptide fully dissolved? problem->check_solubility solubility_issue Solubility Issue check_solubility->solubility_issue No check_aggregation Is there evidence of aggregation? check_solubility->check_aggregation Yes optimize_solubility Optimize dissolution: - Use co-solvent (DMSO) - Adjust pH - Sonicate solubility_issue->optimize_solubility aggregation_issue Aggregation Issue check_aggregation->aggregation_issue Yes check_stability Is the peptide stable in the assay buffer? check_aggregation->check_stability No optimize_aggregation Mitigate aggregation: - Lower concentration - Modify buffer aggregation_issue->optimize_aggregation stability_issue Stability Issue check_stability->stability_issue No other_issues Consider other factors: - Pipetting error - Instrument malfunction check_stability->other_issues Yes optimize_stability Improve stability: - Adjust buffer pH - Add stabilizers stability_issue->optimize_stability

Caption: Troubleshooting logic for inconsistent this compound assay results.

References

FA-Gly-Phe-Leu assay interference from compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Furanacryloyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu) assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a spectrophotometric method used to measure the activity of proteases, particularly those with chymotrypsin-like specificity. The substrate consists of the tripeptide Gly-Phe-Leu linked to a furanacryloyl (FA) group. The intact this compound substrate exhibits a characteristic absorbance in the ultraviolet range. When a protease cleaves the peptide bond, typically after the hydrophobic phenylalanine or leucine residues, the resulting FA-containing fragment has a different molar extinction coefficient. This change in absorbance, most commonly a decrease, is monitored over time at approximately 340 nm. The rate of the decrease in absorbance is directly proportional to the enzyme's activity.

Q2: Which enzymes can be assayed using this compound?

This substrate is primarily designed for proteases that preferentially cleave at the C-terminus of large hydrophobic amino acids. This includes, but is not limited to:

  • Chymotrypsin: A well-characterized serine protease.

  • Chymotrypsin-like proteases: A broad category of proteases with similar substrate specificity.

  • Other proteases with a preference for cleaving after phenylalanine or leucine residues.

Q3: What are the most common sources of interference in this assay?

The most common interferences in the this compound assay are substances that absorb light at or near the monitoring wavelength of 340 nm. These can artificially increase or decrease the measured absorbance, leading to inaccurate results. Key sources of interference include:

  • Test compounds: Many small molecules intrinsically absorb UV light.

  • Biological molecules: Components of complex samples, such as NADH, can absorb at 340 nm.[1][2]

  • Assay components: Some buffers or additives may have unexpected absorbance properties.

  • Precipitation: Compound insolubility can lead to light scattering, which manifests as an increase in absorbance.

Troubleshooting Guides

Problem 1: High background absorbance in the absence of enzyme.

A high initial absorbance reading before the addition of the enzyme can compress the dynamic range of the assay and make it difficult to accurately measure a decrease in absorbance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Test Compound Absorbance 1. Run a control experiment with the test compound in the assay buffer without the enzyme. 2. Measure the absorbance at 340 nm. 3. If the absorbance is high, this intrinsic absorbance will need to be subtracted from the assay readings.[3]
Buffer Component Absorbance 1. Measure the absorbance of the assay buffer alone. 2. If the buffer has high absorbance, consider preparing it fresh or using components from a different lot.
Contaminated Reagents 1. Test each reagent individually for absorbance at 340 nm. 2. Replace any contaminated reagents.
Problem 2: The absorbance increases instead of decreases during the reaction.

An unexpected increase in absorbance suggests an interfering process is occurring at a faster rate than the substrate cleavage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the wells for any signs of precipitation. 2. Measure the absorbance of the compound in the assay buffer at various concentrations to assess its solubility. 3. If precipitation is an issue, consider lowering the compound concentration or adding a solubilizing agent that does not interfere with the assay.
Interfering Chemical Reaction 1. Some compounds can undergo chemical reactions in the assay buffer that produce a product that absorbs at 340 nm. 2. Run a control with the compound in the buffer over the same time course as the assay to monitor for any changes in absorbance.
Problem 3: No change in absorbance, or a very slow reaction rate.

This indicates a lack of enzyme activity or inhibition of the enzyme.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Enzyme 1. Verify the activity of the enzyme using a known, potent substrate or a control activator. 2. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Incorrect Assay Conditions 1. Confirm that the pH and temperature of the assay are optimal for the enzyme's activity. 2. Check the concentrations of all reagents, including the substrate and enzyme.
Presence of an Inhibitor 1. The test compound itself may be a potent inhibitor. 2. Ensure that no known protease inhibitors are present in the sample or reagents (e.g., from cell lysis buffers).

Experimental Protocols

Protocol 1: General this compound Protease Assay

This protocol provides a general framework for measuring protease activity. Optimal conditions may vary depending on the specific enzyme and experimental goals.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 7.8).

    • Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer. The final concentration in the assay will need to be determined empirically.

    • Test Compound Solutions: Prepare a dilution series of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • Test compound solution (or vehicle control)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

    • For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol 2: Identifying Compound Interference

This protocol helps to determine if a test compound interferes with the assay readout.[3]

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compound in the assay buffer, covering the same concentration range as in the main experiment.

  • Plate Setup: In a UV-transparent microplate, add the compound dilutions to a set of wells. Include wells with buffer only as a blank control.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the main assay.

  • Absorbance Reading: Measure the absorbance at 340 nm.

  • Data Analysis: Subtract the blank reading from all wells. A significant absorbance that is dependent on the compound concentration indicates optical interference.

Visualizations

Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, and Test Compound Plate_Setup Add Buffer and Test Compound to Plate Reagents->Plate_Setup Pre_incubation Pre-incubate at Optimal Temperature Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Enzyme Pre_incubation->Reaction_Start Measurement Measure Absorbance Decrease at 340 nm Reaction_Start->Measurement Calculate_Rate Calculate Reaction Rate (ΔA/min) Measurement->Calculate_Rate Determine_IC50 Determine IC50 for Inhibitors Calculate_Rate->Determine_IC50 Interference_Troubleshooting Troubleshooting Assay Interference Start Unexpected Assay Result (e.g., high background, increasing absorbance) Check_Compound_Absorbance Does the compound absorb at 340 nm? Start->Check_Compound_Absorbance Check_Solubility Is the compound precipitating? Check_Compound_Absorbance->Check_Solubility No Subtract_Background Subtract compound absorbance from assay data. Check_Compound_Absorbance->Subtract_Background Yes Lower_Concentration Lower compound concentration or add a solubilizer. Check_Solubility->Lower_Concentration Yes Investigate_Reaction Investigate potential chemical reactions of the compound in the buffer. Check_Solubility->Investigate_Reaction No Valid_Result Proceed with data analysis. Subtract_Background->Valid_Result Lower_Concentration->Valid_Result Investigate_Reaction->Valid_Result

References

FA-Gly-Phe-Leu stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the tetrapeptide FA-Gly-Phe-Leu.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A: For optimal stability, lyophilized peptides should be stored in a freezer at -20°C or colder, protected from light. When stored correctly, the lyophilized powder can be stable for several years. Peptides can be shipped at room temperature for short durations without compromising their integrity. For short-term use, storing the lyophilized powder at 4°C is also acceptable.

Q2: What is the recommended way to store this compound once it is in solution?

A: Peptides in solution are significantly less stable than in their lyophilized form. It is highly recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the solution is dependent on the solvent and pH. Generally, using sterile buffers at a pH of 5-6 can enhance stability.

Q3: How do I properly reconstitute lyophilized this compound?

A: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation, as peptides are often hygroscopic and moisture absorption can reduce stability and the net peptide content. The choice of solvent will depend on the peptide's polarity. A good starting point for many peptides is sterile, distilled water. If the peptide has low solubility, a small amount of a suitable organic solvent (like DMSO or acetonitrile) can be used to first dissolve the peptide, followed by the addition of an aqueous buffer.

Q4: What are the potential degradation pathways for this compound?

Q5: How can I check the stability of my this compound sample?

A: The most common method to assess peptide purity and stability is High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC). This technique can separate the intact peptide from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.

Storage Conditions Summary

FormStorage TemperatureDurationImportant Considerations
Lyophilized Powder -20°C or -80°CSeveral yearsProtect from light. Allow vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.
4°CShort-term (weeks)For immediate use. Still, keep protected from light and moisture.
In Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6 is often optimal).
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use sterile buffers.
4°C1-2 weeksFor very short-term storage. Prone to bacterial contamination and chemical degradation.

Troubleshooting Guide

Problem: I am seeing a loss of biological activity in my experiments.

This could be due to peptide degradation. Follow this troubleshooting workflow:

Troubleshooting_Peptide_Activity_Loss Troubleshooting Workflow for Loss of Peptide Activity start Loss of Biological Activity Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_handling Review Handling Procedures (Reconstitution, Freeze-Thaw Cycles) improper_handling Improper Handling check_handling->improper_handling storage_ok Storage OK improper_storage->storage_ok No correct_storage Action: Store new peptide stock under recommended conditions. improper_storage->correct_storage Yes handling_ok Handling OK improper_handling->handling_ok No correct_handling Action: Prepare fresh aliquots, minimize freeze-thaw cycles. improper_handling->correct_handling Yes storage_ok->check_handling analyze_purity Assess Peptide Purity (e.g., via HPLC) handling_ok->analyze_purity degraded Degradation Confirmed analyze_purity->degraded purity_ok Purity Acceptable degraded->purity_ok No new_peptide Action: Obtain a fresh batch of the peptide. degraded->new_peptide Yes other_factors Investigate other experimental factors (e.g., reagents, cell lines). purity_ok->other_factors Peptide_Degradation_Pathway Potential Hydrolysis Pathway of this compound peptide This compound hydrolysis Hydrolysis (H₂O, Acid/Base, Heat) peptide->hydrolysis deformylation Deformylation: Gly-Phe-Leu hydrolysis->deformylation cleavage1 Peptide Bond Cleavage: FA-Gly + Phe-Leu hydrolysis->cleavage1 cleavage2 Peptide Bond Cleavage: FA-Gly-Phe + Leu hydrolysis->cleavage2

preventing FA-Gly-Phe-Leu precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FA-Gly-Phe-Leu. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility and precipitation of this peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide precipitating out of solution?

A1: Precipitation of this compound is common and typically stems from its physicochemical properties. The primary reasons include:

  • High Hydrophobicity : The peptide sequence contains two hydrophobic amino acids, Phenylalanine (Phe) and Leucine (Leu).[1] The N-terminal "FA" group (Furan-2-yl-carbonyl) further increases its overall hydrophobicity, leading to poor solubility in aqueous solutions.[2]

  • Proximity to Isoelectric Point (pI) : Peptides are least soluble at their isoelectric point (pI), the pH at which the molecule has no net electrical charge.[3][4] Since the N-terminus is blocked and there are no acidic or basic side chains, the only primary ionizable group is the C-terminal carboxylic acid. This gives the peptide an acidic character, and it will be least soluble at an acidic pH where the carboxyl group is protonated (uncharged).

  • Aggregation : Hydrophobic peptides have a strong tendency to interact with each other, forming larger aggregates that can precipitate.[5][6] This process can be influenced by concentration, temperature, and the ionic strength of the solution.[3][6]

Q2: What is the very first step I should take to dissolve a new batch of this compound?

A2: Always begin by testing the solubility of a very small amount of the lyophilized peptide before attempting to dissolve the entire sample.[1] Start with sterile, distilled water.[7] If it does not dissolve, proceed to the systematic approaches outlined in the troubleshooting guides, such as pH adjustment or the use of co-solvents. This preliminary test prevents the potential loss of valuable material if an inappropriate solvent is used.[8]

Q3: How do I determine the optimal pH to keep my peptide in solution?

A3: To enhance solubility, the pH of the solution should be adjusted away from the peptide's isoelectric point (pI).[3][9] Since this compound is an acidic peptide due to its C-terminal carboxyl group, its solubility is lowest at acidic pH. Increasing the pH will ionize the carboxyl group (to -COO⁻), imparting a net negative charge and increasing its interaction with water. Therefore, dissolving the peptide in a slightly basic buffer (e.g., PBS at pH 7.4 or a 0.1M ammonium bicarbonate solution) is recommended.[10]

Q4: Can I use organic co-solvents to dissolve this compound? Which ones are recommended?

A4: Yes, for highly hydrophobic peptides like this compound, using a small amount of an organic co-solvent is a standard and effective method.[1][11]

  • Recommended Solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, or ethanol are suitable choices.[1][3]

  • Procedure : First, dissolve the peptide completely in a minimal volume of the organic solvent. Then, slowly add this stock solution dropwise into your aqueous buffer while constantly and gently agitating.[8] This technique prevents localized high concentrations that can cause the peptide to precipitate immediately.[8] For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%.[1]

Q5: Are there any additives or excipients that can help prevent precipitation during storage or in my experiment?

A5: Yes, various excipients can be used to stabilize peptide formulations and prevent aggregation.[12]

  • Surfactants : Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can prevent protein and peptide aggregation at interfaces.[12][13]

  • Sugars and Polyols : Sugars such as sucrose and trehalose, or polyols like mannitol, can act as cryoprotectants and stabilizers.[12][14]

  • Novel Excipients : Alkylsaccharides have been shown to be effective in stabilizing therapeutic proteins and inhibiting aggregation.[14][15] The choice of excipient must be compatible with your specific experimental setup.

Q6: How should I properly store my this compound stock solution to maintain its stability?

A6: The shelf life of peptides in solution is limited.[8] To ensure stability and prevent degradation, store stock solutions aliquoted in small volumes at -20°C or preferably -80°C.[10] This practice avoids repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[11] If the peptide was dissolved in an organic solvent like DMSO, these frozen aliquots should remain stable for several months.[10]

Troubleshooting Guides

Problem 1: Peptide powder will not dissolve in my aqueous buffer (e.g., Water, PBS).

This is the most common issue and is expected for a hydrophobic peptide. Follow this workflow to achieve dissolution.

G cluster_0 start Start: Lyophilized This compound Powder test_small Test small amount in sterile water start->test_small dissolved_q Does it dissolve? test_small->dissolved_q ph_adjust Adjust pH: Add 0.1M Ammonium Bicarbonate (Basic pH) dissolved_q->ph_adjust No success Success: Clear Peptide Solution dissolved_q->success Yes dissolved_q2 Does it dissolve? ph_adjust->dissolved_q2 cosolvent Use Organic Co-solvent (See Protocol 2) dissolved_q2->cosolvent No dissolved_q2->success Yes sonicate Consider gentle sonication or warming (<40°C) cosolvent->sonicate fail Still Insoluble: Consider last resorts (e.g., chaotropic agents) cosolvent->fail sonicate->success

Caption: Troubleshooting workflow for initial peptide dissolution.

Problem 2: Peptide dissolves initially but precipitates upon dilution into the final assay buffer.

This often happens due to buffer incompatibility or incorrect mixing technique.

G cluster_1 start Start: Clear Peptide Stock Solution check_conc 1. Verify Final Concentration Is it above solubility limit? start->check_conc reduce_conc Reduce final concentration and retry check_conc->reduce_conc If Yes check_mixing 2. Check Mixing Technique check_conc->check_mixing If No reduce_conc->check_mixing slow_add Add stock dropwise to buffer with constant, gentle vortexing check_mixing->slow_add check_buffer 3. Check Buffer Compatibility slow_add->check_buffer test_buffer Test alternative buffers (e.g., different ionic strength) check_buffer->test_buffer success Success: Stable Final Solution test_buffer->success

Caption: Steps to resolve precipitation upon dilution.

Data and Protocols

Physicochemical Properties Summary

The properties of this compound dictate its behavior in solution.

PropertyValue / DescriptionCitation
Sequence {FA}-Gly-Phe-Leu
Molecular Formula C₂₄H₂₉N₃O₆
Molecular Weight 455.5 g/mol
Overall Character Hydrophobic, Acidic[1]
Key Solubility Factors Phenylalanine, Leucine, and FA group contribute to high hydrophobicity. The C-terminal carboxyl is the primary ionizable group.[1]
Estimated pI ~2.5 - 3.5 (The peptide is least soluble at acidic pH)[4][16]
Experimental Protocols

Protocol 1: Dissolution via pH Adjustment

This method is for researchers who need to avoid organic solvents.

  • Preparation : Start with a small, weighed amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Initial Solvent : Add a small volume of sterile, distilled water and gently vortex. The peptide will likely not dissolve.

  • pH Adjustment : Prepare a 0.1 M ammonium bicarbonate solution. Add this basic solution dropwise to the peptide suspension while vortexing. Continue adding until the peptide fully dissolves.

  • Final Dilution : Once the peptide is in solution, you can dilute it further with your desired aqueous buffer (e.g., PBS pH 7.4) to reach the final concentration.[7][10]

  • Verification : Check the final pH of the solution and adjust if necessary for your experiment.

  • Pre-Use : Before use in an assay, it is always recommended to centrifuge the solution to pellet any undissolved micro-aggregates.[3]

Protocol 2: Dissolution Using an Organic Co-Solvent

This is the most common method for highly hydrophobic peptides.

  • Preparation : Weigh the lyophilized peptide in a sterile microcentrifuge tube.

  • Co-Solvent Addition : Add a minimal volume of 100% DMSO (or DMF) to the peptide powder. For example, add 20-30 µL of DMSO to 1 mg of peptide. Vortex until the peptide is completely dissolved. This creates a high-concentration stock solution.[1][11]

  • Dilution : Prepare the final aqueous buffer for your experiment in a separate tube.

  • Slow Addition : While gently vortexing or stirring the aqueous buffer, slowly add the DMSO stock solution dropwise into the buffer.[8] The slow, agitated addition is critical to prevent the peptide from precipitating.

  • Final Concentration : Continue adding the stock solution until the desired final peptide concentration is reached. Ensure the final DMSO concentration is compatible with your assay (e.g., <1%).[1]

  • Storage : If not for immediate use, aliquot the solution and store at -20°C or -80°C.[10]

Factors Influencing this compound Precipitation

Understanding the interplay of various factors is key to maintaining a stable peptide solution.

Caption: Key intrinsic and extrinsic factors affecting peptide precipitation.

References

troubleshooting low signal in FA-Gly-Phe-Leu assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FA-Gly-Phe-Leu assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on troubleshooting low signal.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a biochemical method used to measure the activity of specific proteases. The substrate, this compound, is a short peptide sequence (Glycine-Phenylalanine-Leucine) tagged with a fluorophore (FA). When a protease cleaves this peptide, it can lead to a change in the fluorescence signal. This assay is commonly used to screen for enzyme inhibitors or to determine enzyme kinetics. While the exact target can vary, peptide sequences containing Phe-Leu are recognized by various proteases, including certain cathepsins.

Q2: What are the potential causes of a low or absent signal in my assay?

Low signal is a common issue that can stem from several factors, broadly categorized as problems with the enzyme, the substrate, the assay buffer, or the instrumentation.[1] Each of these categories has specific potential causes that are addressed in the troubleshooting section below.

Q3: My signal is very high and the reader is saturated. What should I do?

A saturated signal usually indicates that the concentration of your fluorescent substrate is too high for the detector's sensitivity range.[2] You should perform a serial dilution of the this compound substrate to determine a concentration that gives a robust signal without saturating the detector. Also, ensure you are using appropriate microplates (black plates for fluorescence assays are recommended to reduce background).[2][3]

Q4: How do I choose the correct instrument settings for this assay?

Instrument settings are critical for obtaining a good signal-to-noise ratio. Key parameters to optimize include:

  • Excitation and Emission Wavelengths: Use the specific wavelengths recommended for the "FA" fluorophore. If unknown, consult the substrate manufacturer's data sheet.

  • Gain Setting: Adjust the gain to amplify the signal without saturating the detector. A good starting point is to set the gain so that your positive control (enzyme + substrate) gives a signal that is approximately 50-80% of the maximum detector range.

  • Focal Height: For microplate readers, optimizing the focal height to the vertical center of the liquid in your wells can significantly improve signal intensity.[4]

  • Number of Flashes: Increasing the number of flashes per well can average out signal fluctuations and improve data consistency.[4]

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to diagnosing and solving the problem of low fluorescence signal in your this compound assay.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal.

TroubleshootingWorkflow start Start: Low Signal Detected check_controls Review Controls: - Positive Control (Enzyme + Substrate) - Negative Control (No Enzyme) - Blank (Buffer Only) start->check_controls decision1 Are Controls Behaving as Expected? check_controls->decision1 instrument_setup Verify Instrument Settings: - Correct Ex/Em Wavelengths? - Optimal Gain & Focal Height? - Correct Plate Type (Black)? decision2 Are Instrument Settings Correct? instrument_setup->decision2 reagent_integrity Assess Reagent Integrity: - Enzyme Activity (Age, Storage)? - Substrate Degradation (Light Exposure)? - Buffer Composition (pH, Additives)? decision3 Are Reagents Viable? reagent_integrity->decision3 assay_conditions Optimize Assay Conditions: - Enzyme/Substrate Concentrations? - Incubation Time/Temperature? - Buffer pH Correct for Enzyme? end_resolved Issue Resolved assay_conditions->end_resolved Optimization Successful end_consult Consult Further (e.g., Manufacturer) assay_conditions->end_consult Still Low Signal decision1->check_controls No (Fix Controls First) decision1->instrument_setup Yes decision2->instrument_setup No (Correct Settings) decision2->reagent_integrity Yes decision3->reagent_integrity No (Replace Reagents) decision3->assay_conditions Yes ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well Plate) cluster_read 3. Data Acquisition prep_buffer Prepare Assay Buffer (pH, DTT, etc.) add_reagents Add Buffer, Inhibitor, and Enzyme to Wells prep_buffer->add_reagents prep_enzyme Prepare Enzyme Stock (Dilute & Activate) prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock (Protect from Light) add_substrate Initiate Reaction: Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) add_reagents->pre_incubate pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_plate analyze_data Analyze Data: Calculate Reaction Rates read_plate->analyze_data CathepsinApoptosisPathway cluster_stress Cellular Stress cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion stress Apoptotic Stimuli (e.g., Oxidative Stress) lysosome Lysosomal Membrane Permeabilization stress->lysosome cathepsin_release Cathepsin Release (e.g., Cathepsin B) lysosome->cathepsin_release bid Bid cathepsin_release->bid cleaves cathepsin_release->bid tbid tBid (active) bid:e->tbid:w cyto_c_release Cytochrome c Release tbid->cyto_c_release promotes caspases Caspase Activation cyto_c_release->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: FA-Gly-Phe-Leu Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide FA-Gly-Phe-Leu.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Cell Viability Assays (e.g., using GF-AFC substrate)

Question: My cell viability assay results show high variability between replicate wells. What are the possible causes and solutions?

Answer: High variability in cell viability assays can stem from several factors. Uneven cell seeding is a common culprit; ensure a single-cell suspension and gentle mixing before and during plating. Pipetting errors can also contribute, so use calibrated pipettes and be consistent with your technique. Edge effects, where wells on the perimeter of the plate evaporate more quickly, can be minimized by not using the outer wells or by filling them with sterile PBS or media. Finally, ensure the this compound solution is thoroughly mixed and evenly distributed in the treatment wells.

Question: I am observing a decrease in fluorescence signal at higher concentrations of this compound, which is unexpected. How should I interpret this?

Answer: An unexpected decrease in signal at high concentrations could indicate cytotoxicity of the peptide itself or of the solvent used to dissolve it.[1][2] It is also possible that at high concentrations, the peptide interferes with the assay chemistry. To investigate this, perform a vehicle control experiment to assess the toxicity of the solvent. Additionally, a counter-screen with a different viability assay (e.g., an ATP-based assay) can help determine if the effect is specific to the protease-based assay.[3] It is also recommended to perform a dose-response curve over a wider range of concentrations to identify the optimal working concentration.

Question: The background fluorescence in my negative control wells is too high. What can I do to reduce it?

Answer: High background fluorescence can be caused by several factors. The assay medium itself may have intrinsic fluorescence; using a phenol red-free medium can sometimes help. Ensure that the incubation time with the fluorescent substrate is optimized, as longer incubations can lead to increased background.[2] It is also crucial to wash the cells thoroughly with PBS before adding the substrate to remove any residual media components or dead cells that may contribute to the background signal. Finally, check for contamination of your reagents or cell cultures.

Fluorescence-Based Protease Assays

Question: My fluorescent signal is weak or absent, even with positive controls. What should I check?

Answer: Weak or no signal in a fluorescence-based protease assay can be due to several reasons. First, confirm the integrity of the this compound peptide; improper storage or handling can lead to degradation. Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore being used. The buffer conditions, such as pH and ionic strength, can significantly impact enzyme activity, so ensure your assay buffer is optimal for the protease being studied. Finally, check the concentration of both the enzyme and the substrate, as insufficient amounts of either will result in a weak signal.

Question: I am seeing a high signal in my no-enzyme control wells. How can I troubleshoot this?

Answer: A high signal in the absence of the target enzyme suggests non-enzymatic hydrolysis of the this compound substrate or the presence of contaminating proteases. To address this, ensure all your reagents and buffers are of high purity and are prepared fresh. Autohydrolysis of the substrate can sometimes occur, especially at non-optimal pH or temperature; check the stability of the substrate under your assay conditions. If you suspect protease contamination in your recombinant protein preparation, further purification steps may be necessary.

Frequently Asked Questions (FAQs)

Question: How should I properly store and handle this compound?

Answer: Lyophilized this compound peptide should be stored at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C. For long-term storage of solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Before use, allow the peptide to equilibrate to room temperature before reconstitution.

Question: What is the likely mechanism of action of this compound?

Answer: While the precise mechanism of this compound may be under investigation, peptides with similar sequences often act as substrates for proteases or as modulators of cellular signaling pathways.[4][5] For example, the Gly-Phe-Leu sequence can be a recognition site for certain peptidases.[6] The furylacryloyl (FA) group is often used as a chromophore in enzyme activity assays.[7] Further experiments, such as receptor binding assays or screening against a panel of proteases, would be necessary to elucidate its specific biological activity.

Question: What are some common quality control checks I should perform for my this compound experiments?

Answer: To ensure the reliability of your results, several quality control checks are recommended. The purity and identity of the this compound peptide should be confirmed, typically by HPLC and mass spectrometry. For cell-based assays, regularly test for mycoplasma contamination. Always include positive and negative controls in your experiments. For enzyme assays, a no-enzyme control and a known inhibitor control are essential. For cell viability assays, a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound) should be included.

Data Presentation

Below are example tables for presenting quantitative data from this compound experiments.

Table 1: Dose-Response of this compound on Cell Viability

This compound (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% Viability (Normalized to Control)
0 (Control)4580210100%
1445019097.2%
10420018091.7%
50350025076.4%
100210015045.9%

Table 2: Kinetic Parameters of Protease X with this compound

SubstrateKm (µM)Vmax (RFU/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound25.3150.20.051976
Control Substrate15.8210.50.074430

Experimental Protocols

Protocol 1: Cell Viability Assay using a Fluorogenic Substrate (GF-AFC)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Substrate Addition: Prepare the GF-AFC substrate solution according to the manufacturer's instructions. Add 20 µL of the substrate solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm.

  • Data Analysis: Subtract the average fluorescence of the no-cell control wells from all other wells. Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 2: In Vitro Protease Activity Assay
  • Reagent Preparation: Prepare a 2X stock solution of the target protease in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a 2X stock solution of this compound in the same assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the 2X protease solution to the appropriate wells. Include no-enzyme control wells with 50 µL of assay buffer.

  • Initiate Reaction: Add 50 µL of the 2X this compound solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the FA fluorophore.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each substrate concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate t1 Add Peptide to Cells p1->t1 p2 Prepare this compound Dilutions p2->t1 t2 Incubate for 24-72h t1->t2 a1 Add Fluorescent Substrate t2->a1 a2 Incubate for 30-60 min a1->a2 d1 Measure Fluorescence a2->d1 d2 Analyze Data d1->d2

Caption: Experimental workflow for a cell-based assay with this compound.

signaling_pathway peptide This compound receptor Cell Surface Receptor peptide->receptor jnk_ikk JNK / IKK receptor->jnk_ikk ikba IκBα jnk_ikk->ikba nfkb NF-κB ikba->nfkb Inhibition nucleus Nucleus nfkb->nucleus cytokines Inflammatory Cytokines (TNFα, IL-6, MCP-1) nucleus->cytokines Gene Expression

Caption: Hypothetical anti-inflammatory signaling pathway modulated by a peptide.

troubleshooting_logic start High Variability in Cell Viability Assay q1 Check Cell Seeding Technique? start->q1 s1 Ensure Single-Cell Suspension & Even Mixing q1->s1 Yes q2 Evaluate Pipetting Accuracy? q1->q2 No s2 Calibrate Pipettes & Use Consistent Technique q2->s2 Yes q3 Consider Edge Effects? q2->q3 No s3 Avoid Outer Wells or Fill with PBS q3->s3 Yes

References

Validation & Comparative

A Comparative Guide to Chymotrypsin Substrates: Performance and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Chymotrypsin Substrates

The efficiency of a chymotrypsin substrate is determined by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic constants for a selection of chymotrypsin substrates.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-L-phenylalanine methyl ester1.6593.7 x 10⁴
N-Acetyl-glycyl-L-phenylalanine methyl ester0.3983.3 x 10⁵
N-Acetyl-(glycyl)₂-L-phenylalanine methyl ester0.21206.0 x 10⁵
N-Acetyl-(glycyl)₃-L-phenylalanine methyl ester0.21256.3 x 10⁵
N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide0.08910.0 (µM⁻¹min⁻¹)1.12 x 10⁵
Acetyl-Tyr-Gly-amide0.0230.5022
Acetyl-Tyr-O-Ethylester0.00071932.8 x 10⁵
N-acetyl-L-Trp-ethylester0.097272.8 x 10⁵
N-acetyl-L-Trp-methylester0.095282.9 x 10⁵
N-acetyl-L-Trp-p-nitrophenylester0.002311.6 x 10⁷
N-acetyl-L-Trp-amide7.30.0263.6

Enzymatic Reaction of Chymotrypsin

The catalytic mechanism of chymotrypsin involves a catalytic triad of serine, histidine, and aspartate residues in the active site. The hydrolysis of the peptide bond occurs in a two-step "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.

Chymotrypsin_Mechanism cluster_0 Acylation Phase cluster_1 Deacylation Phase E_S Enzyme-Substrate Complex (E-S) TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic attack by Ser195 Acyl_E Acyl-Enzyme Intermediate + P1 TS1->Acyl_E Collapse of intermediate, release of first product (P1) Acyl_E_H2O Acyl-Enzyme + H₂O TS2 Tetrahedral Intermediate 2 Acyl_E_H2O->TS2 Nucleophilic attack by water E_P2 Enzyme + Second Product (P2) TS2->E_P2 Collapse of intermediate, release of second product (P2) E_P2->E_S Regenerated Enzyme

A Comparative Guide to Fluorogenic Substrates for Protease Assays: Alternatives to FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly those with chymotrypsin-like activity, the selection of an appropriate substrate is paramount for generating robust and reliable data. While FA-Gly-Phe-Leu has been a commonly utilized fluorogenic substrate, a variety of alternatives offer distinct advantages in terms of sensitivity, specificity, and kinetic properties. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal substrate for your research needs.

Performance Comparison of Fluorogenic Protease Substrates

The efficiency of a protease substrate is primarily determined by its kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate. The following table summarizes the kinetic constants for this compound and several common alternatives when used with chymotrypsin.

Substrate SequenceFluorophoreKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Key Characteristics
This compound-NH₂ (Internal)N/AN/AN/ABaseline dipeptide substrate.
Suc-Ala-Ala-Pro-Phe-AMC AMC151.5100,000Widely used, commercially available substrate with good sensitivity for chymotrypsin-like activity.[1]
Glt-Leu-Phe-NH-Meq AMeQN/AN/AN/AReported to be a highly sensitive substrate for chymotrypsin.
Glt-Phe-AMQ AMQ500N/A47An alternative substrate with different fluorophore properties.
Suc-Leu-Leu-Val-Tyr-AMC AMCN/AN/AN/AA substrate for the chymotrypsin-like activity of the 20S and 26S proteasomes.

Note: "N/A" indicates that specific data was not available in the searched resources. Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Below are generalized protocols for conducting protease assays using fluorogenic peptide substrates. These should be adapted based on the specific enzyme, substrate, and experimental goals.

General Fluorogenic Protease Assay Protocol

This protocol provides a basic framework for measuring protease activity using a fluorogenic substrate.

Materials:

  • Protease of interest (e.g., Chymotrypsin)

  • Fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Microplate reader with fluorescence detection capabilities

  • 96-well black microplates

  • Inhibitor (optional, for specificity controls)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Dilute the protease to the desired concentration in cold assay buffer. Keep on ice.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically at or near the Kₘ value).

  • Assay Setup:

    • Add a defined volume of assay buffer to each well of a 96-well black microplate.

    • Add the protease solution to the appropriate wells. Include a "no enzyme" control (buffer only) to measure background fluorescence.

    • If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 360-380/440-460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "no enzyme" control from all experimental rates.

    • Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of the free fluorophore.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Prepare 96-well Plate reagents->plate Dispense add_enzyme Add Enzyme to Wells plate->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Kinetic Read) incubate->read_fluorescence analyze_data Analyze Data (Calculate V₀) read_fluorescence->analyze_data

A typical workflow for a fluorometric protease assay.

Chymotrypsin is not only a digestive enzyme but can also act as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2] This signaling cascade can have significant physiological effects in tissues such as the intestinal epithelium.

chymotrypsin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol chymotrypsin Chymotrypsin par1 PAR1 chymotrypsin->par1 Cleavage (Disarms) par2 PAR2 chymotrypsin->par2 Cleavage (Activates) gq Gq par2->gq gio Gi/o par2->gio plc PLC gq->plc erk ERK1/2 Activation gio->erk pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release (from ER) ip3->ca2 dag->erk cellular_response Cellular Response (e.g., Cytokine Release) ca2->cellular_response erk->cellular_response

Chymotrypsin signaling through PAR2 activation.

Conclusion

The selection of a fluorogenic substrate for protease assays should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the protease being studied, and the available detection instrumentation. While this compound serves as a basic substrate, alternatives such as Suc-Ala-Ala-Pro-Phe-AMC offer enhanced performance characteristics. By understanding the kinetic properties of different substrates and employing standardized protocols, researchers can ensure the generation of high-quality, reproducible data in their investigations of protease function and inhibition.

References

A Comparative Analysis of Protease Substrates: FA-Gly-Phe-Leu vs. Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in enzyme kinetics, drug discovery, and cellular signaling, the selection of an appropriate substrate is critical for the accurate assessment of protease activity. This guide provides a detailed comparative analysis of two commonly utilized synthetic protease substrates: FA-Gly-Phe-Leu and Boc-Gln-Ala-Arg-AMC. While both are valuable tools, they are designed for different classes of proteases and employ distinct detection methodologies.

Introduction to the Substrates

Boc-Gln-Ala-Arg-AMC is a fluorogenic substrate primarily designed for the sensitive detection of trypsin and trypsin-like serine proteases.[1][2][3] Its utility extends to other important enzymes such as the transmembrane protease serine 2 (TMPRSS2), matriptase, and various kallikreins.[1][3] The substrate consists of a tripeptide sequence (Gln-Ala-Arg) linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Proteolytic cleavage of the amide bond between arginine and the AMC moiety releases the fluorophore, resulting in a quantifiable increase in fluorescence.[4]

This compound is a chromogenic substrate used for assaying neutral metalloendopeptidases, with thermolysin being its most prominent target.[5][6] The N-terminus of the peptide is modified with a furylacryloyl (FA) group, which acts as a chromophore. The assay principle relies on the change in ultraviolet (UV) absorbance of this FA group upon cleavage of the peptide backbone.[7][8] Thermolysin, a thermostable bacterial enzyme, preferentially cleaves peptide bonds N-terminal to large, hydrophobic amino acid residues such as Phenylalanine (Phe) or Leucine (Leu).[9][10] Therefore, cleavage of this compound is expected to occur at the Gly-Phe bond.

Head-to-Head Comparison

The following tables summarize the key characteristics and performance metrics of each substrate, providing a clear basis for selection based on experimental needs.

Table 1: General and Optical Properties
FeatureThis compoundBoc-Gln-Ala-Arg-AMC
Substrate Type ChromogenicFluorogenic
Typical Target Class Neutral MetalloendopeptidasesTrypsin-like Serine Proteases
Primary Target Enzyme ThermolysinTrypsin, TMPRSS2
Detection Method UV-Vis Spectrophotometry (Absorbance)Fluorometry (Fluorescence Intensity)
Assay Principle Decrease in absorbance upon cleavageIncrease in fluorescence upon cleavage
Chromophore/Fluorophore Furylacryloyl (FA)7-Amino-4-methylcoumarin (AMC)
Typical Wavelength ~340-345 nm (Absorbance)Ex: ~380 nm / Em: ~440-460 nm
Table 2: Target Enzyme Specificity
SubstrateTarget EnzymeCleavage SiteKey Applications
This compound ThermolysinGly--Phe
Boc-Gln-Ala-Arg-AMC TrypsinArg--AMC
TMPRSS2Arg--AMC
Matriptase, KallikreinsArg--AMC

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for assays using each substrate.

Thermolysin Activity Assay using this compound

This protocol is based on the general method for furylacryloyl-peptide substrates.[7][8][11]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

    • Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Thermolysin Solution : Prepare a working solution of thermolysin in cold Assay Buffer to the desired concentration (e.g., 1-10 µg/mL).

  • Assay Procedure :

    • Add Assay Buffer to a quartz cuvette.

    • Add the this compound stock solution to the cuvette to achieve a final concentration typically in the range of 0.1-0.5 mM. Mix well.

    • Place the cuvette in a spectrophotometer with temperature control (e.g., 37°C) and record the baseline absorbance at 345 nm.

    • Initiate the reaction by adding a small volume of the thermolysin working solution to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 345 nm over time. Record data every 15-30 seconds for 5-10 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • The rate of hydrolysis can be determined using the change in the molar extinction coefficient (Δε) for the FA-peptide upon cleavage.

Trypsin Activity Assay using Boc-Gln-Ala-Arg-AMC

This protocol is a standard method for fluorogenic trypsin assays.[4]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Substrate Stock Solution : Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store in aliquots at -20°C.

    • Trypsin Solution : Prepare a working solution of trypsin in 1 mM HCl. Just before the assay, dilute to the final desired concentration (e.g., 1-10 nM) in Assay Buffer.

    • AMC Standard : Prepare a series of known concentrations of free AMC in Assay Buffer (e.g., 0-20 µM) to generate a standard curve.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

    • Add 25 µL of the diluted trypsin solution to the sample wells. For control wells, add 25 µL of Assay Buffer.

    • Prepare a 2X working solution of the substrate in Assay Buffer (e.g., 20 µM for a 10 µM final concentration).

    • Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Fluorescence Measurement :

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).

    • Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis :

    • Generate a standard curve by plotting the fluorescence of the AMC standards against their concentrations.

    • Calculate the initial reaction velocity (V₀) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic curve for each sample.

    • Convert the V₀ from RFU/min to pmol/min using the slope of the AMC standard curve.

Signaling Pathways and Biological Context

The choice of substrate is often dictated by the biological question being addressed. The target proteases for these two substrates are involved in distinct signaling and physiological pathways.

Boc-Gln-Ala-Arg-AMC: Trypsin and TMPRSS2 Pathways

Trypsin is a key digestive serine protease. Its substrates are often used to study digestive physiology and pathologies like pancreatitis. TMPRSS2, a cell-surface serine protease, has gained significant attention for its roles in prostate cancer and viral infections.[12] In prostate cancer, TMPRSS2 is regulated by the androgen receptor and can activate a signaling cascade involving Hepatocyte Growth Factor (HGF) and the c-Met receptor, promoting tumor cell invasion and metastasis.[12] It is also co-opted by viruses, such as SARS-CoV-2, to cleave the viral spike protein, a critical step for viral entry into host cells.[13]

TMPRSS2_Pathway cluster_ProstateCancer Prostate Cancer Progression cluster_ViralEntry Viral Entry Mechanism Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds & Activates TMPRSS2_Gene TMPRSS2 Gene AR->TMPRSS2_Gene Promotes Transcription TMPRSS2 TMPRSS2 Protease TMPRSS2_Gene->TMPRSS2 Expression Pro_HGF pro-HGF TMPRSS2->Pro_HGF Cleaves & Activates Spike Spike Protein TMPRSS2->Spike Cleaves & Primes HGF Active HGF Pro_HGF->HGF cMet c-Met Receptor HGF->cMet Binds & Activates Signaling Pro-Invasive Signaling (EMT, Metastasis) cMet->Signaling Virus Virus (e.g., SARS-CoV-2) Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binds Viral_Entry Viral Entry Spike->Viral_Entry Mediates ACE2->Viral_Entry

TMPRSS2 signaling in cancer and viral entry.
This compound: Thermolysin as a Model

Thermolysin is a bacterial enzyme and thus does not have an endogenous signaling pathway in mammalian cells.[14] However, its structural and catalytic properties make it an important model for a class of human zinc metalloproteases, including neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE).[6] These enzymes are critical regulators of blood pressure, inflammation, and neuropeptide activity. Assays using thermolysin and substrates like this compound help elucidate the fundamental mechanisms of this important class of enzymes, aiding in the design of inhibitors for various cardiovascular and inflammatory diseases.

Thermolysin_Model Thermolysin Thermolysin (Bacterial Metalloendopeptidase) Model Serves as a model for Thermolysin->Model Human_Enzymes Human Zinc Metalloendopeptidases Model->Human_Enzymes NEP Neprilysin (NEP) Human_Enzymes->NEP ACE Angiotensin-Converting Enzyme (ACE) Human_Enzymes->ACE ECE Endothelin-Converting Enzyme (ECE) Human_Enzymes->ECE Substrates Bioactive Peptides (e.g., Angiotensin I, Bradykinin, ANP) NEP->Substrates Cleaves ACE->Substrates Cleaves ECE->Substrates Cleaves Products Cleaved Peptides Substrates->Products Response Physiological Response (Blood Pressure, Inflammation) Products->Response

Thermolysin as a model for human metalloproteases.

Conclusion

This compound and Boc-Gln-Ala-Arg-AMC are distinct tools tailored for different protease families and assay platforms. The choice between them is not one of superior performance overall, but of suitability for the specific research application.

  • Choose Boc-Gln-Ala-Arg-AMC for highly sensitive, fluorescence-based kinetic studies of trypsin or related serine proteases like TMPRSS2, particularly when investigating signaling pathways in cancer or virology.

  • Choose this compound for robust, spectrophotometric assays of thermolysin or for studying the general characteristics of neutral metalloendopeptidases. It is particularly useful when a fluorescence-based assay is not feasible or when studying the fundamental principles of enzyme-inhibitor interactions for this class of proteases.

References

A Researcher's Guide to Comparing Protease Activity: A Case Study with Caspase-3 and Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement and comparison of protease activity are paramount for advancing research in areas such as apoptosis, inflammation, and cancer. This guide provides an objective comparison of commonly used peptide substrates for Caspase-3, a key executioner caspase in the apoptotic pathway. We present supporting experimental data, detailed methodologies, and a visual representation of the relevant signaling pathway to aid in the selection of the most appropriate substrate for your research needs.

Data Presentation: Comparing the Efficacy of Various Peptide Substrates for Caspase-3

The choice of substrate can significantly impact the sensitivity and specificity of a Caspase-3 activity assay. While the canonical DEVD sequence is a hallmark of Caspase-3 recognition, variations in the peptide sequence and the attached reporter group (colorimetric or fluorogenic) can lead to substantial differences in kinetic parameters. The following table summarizes the kinetic data for several common Caspase-3 peptide substrates, allowing for a direct comparison of their performance.

SubstrateReporter GroupK_m (μM)k_cat/K_m (M⁻¹s⁻¹)Protease SpecificityReference
Ac-DEVD-pNAp-nitroanilide (colorimetric)~10~1.8 x 10⁴Cleaved by Caspase-7 and other caspases
Ac-DEVD-AFC7-amino-4-trifluoromethylcoumarin (fluorogenic)~13.9~2.3 x 10⁵Higher sensitivity than pNA substrates[1]
Ac-DEVD-AMC7-amino-4-methylcoumarin (fluorogenic)~10~2.1 x 10⁵Commonly used fluorogenic substrate[2]
Z-DEVD-AFCbenzyloxycarbonyl (fluorogenic)N/AN/AHigh sensitivity for Caspase-3 detection[3]
Ac-VDVAD-pNAp-nitroanilide (colorimetric)N/A37% (relative to Ac-DEVD-pNA)Also a substrate for other caspases[4]
Ac-DMQD-Choaldehyde (inhibitor)K_i = 12.4 nMN/AWeaker interaction compared to DEVD[4]
FAM-Ahx-Asp-Leu-Pro-Asp-Lys(MR)-AhxFAM/MR (FRET)N/AN/ASelective for Caspase-3 over Caspase-7[5]

Note: Kinetic parameters can vary depending on the experimental conditions, such as buffer composition, pH, and temperature. The data presented here are compiled from various sources and should be used as a comparative guide. "N/A" indicates that reliable, directly comparable data was not consistently found in the searched literature.

Experimental Protocols: Measuring Caspase-3 Activity

Accurate and reproducible measurement of protease activity is crucial. Below is a detailed protocol for a typical Caspase-3 activity assay using a fluorogenic substrate.

Principle

This assay quantifies the activity of Caspase-3 by measuring the fluorescence generated from the cleavage of a specific fluorogenic peptide substrate. The substrate, for instance, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is non-fluorescent until cleaved by active Caspase-3.[6] The cleavage releases the fluorescent group (AMC), and the resulting fluorescence is directly proportional to the Caspase-3 activity in the sample.

Materials
  • Cell or tissue lysate containing active Caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)

  • 96-well black microplate, suitable for fluorescence measurements

  • Microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC)[7]

Procedure
  • Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer on ice.[8] Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate to ensure equal loading.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of cell lysate (containing 10-50 µg of protein)[7]

    • 50 µL of 2x Caspase Assay Buffer

    • 5 µL of 1 mM fluorogenic substrate (final concentration of 50 µM)[7]

  • Incubation: Incubate the plate at 37°C in the dark for 1-2 hours. The optimal incubation time may need to be determined empirically based on the activity of the enzyme.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[6]

  • Data Analysis: The rate of the reaction can be determined by taking multiple readings over time. The caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein per hour.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.

Caspase3_Activation_Pathway Apoptotic Stimulus Apoptotic Stimulus Caspase-9 Caspase-9 Apoptotic Stimulus->Caspase-9 Intrinsic Pathway Caspase-8 Caspase-8 Caspase-3 (Pro-form) Caspase-3 (Pro-form) Caspase-8->Caspase-3 (Pro-form) cleavage Caspase-9->Caspase-3 (Pro-form) cleavage Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Pro-form)->Caspase-3 (Active) Cellular Substrates Cellular Substrates Caspase-3 (Active)->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Apoptotic signaling pathways leading to Caspase-3 activation.

Protease_Assay_Workflow Sample Sample Assay_Setup Assay_Setup Incubation Incubation Assay_Setup->Incubation Add substrate & buffer Measurement Measurement Incubation->Measurement 37°C Data_Analysis Data_Analysis Measurement->Data_Analysis Read Fluorescence

Caption: General experimental workflow for a protease activity assay.

References

A Comparative Guide to Protease Activity Measurement: Cross-Validation of Furanacryloyl-Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of a robust and reliable assay is paramount for accurate enzyme activity determination and inhibitor screening. This guide provides an objective comparison of a common furanacryloyl (FA)-peptide based assay with a widely used alternative, supported by experimental data and detailed protocols. While the specific peptide sequence FA-Gly-Phe-Leu is noted as a polypeptide discoverable through screening, this guide will focus on the well-documented N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FA-PGG) assay, a representative method for this class of substrates, and its cross-validation with the Hippuryl-His-Leu (HHL) assay for measuring Angiotensin-Converting Enzyme (ACE) activity.

Comparative Analysis of Assay Performance

The selection of an appropriate assay often depends on a balance of performance, throughput, and available equipment. Both the FA-PGG and HHL assays are widely used for determining ACE activity and screening for inhibitors. The table below summarizes key performance metrics to aid in the selection process.

FeatureFA-PGG AssayHHL AssayReference
Principle Spectrophotometric (continuous)HPLC-based (endpoint)[1][2]
Substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycineHippuryl-His-Leu[1][2]
Detection Method Decrease in absorbance at 340 nmQuantification of hippuric acid peak by HPLC[1][2]
Throughput Higher; suitable for microplate readersLower; requires individual sample processing[1]
Relative Standard Deviation (RSD) without inhibitor ~7%~7%[1][2]
RSD with inhibitor 1-18%1-18%[2]
Equipment Spectrophotometer or microplate readerHPLC system[1]
Advantages Fewer steps, faster, less chemical wasteDirect quantification of product, can detect interfering compounds[1][2]
Limitations Potential for interference from colored or turbid samplesMore time-consuming, requires specialized equipment[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are the methodologies for the FA-PGG and HHL assays for the determination of ACE inhibitory activity.

FA-PGG Assay Protocol

This protocol is adapted from methods used for the spectrophotometric determination of ACE activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl buffer containing 0.3 M NaCl, pH 8.3.

    • Substrate Stock Solution: Dissolve FA-PGG in the assay buffer to a final concentration of 0.5 mM.

    • ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme (from rabbit lung) in the assay buffer to a final concentration of 0.1 U/mL.

    • Inhibitor/Sample Solution: Dissolve the test compound (potential inhibitor) in the assay buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of the inhibitor/sample solution or assay buffer (for control).

    • Add 10 µL of the ACE solution to each well and incubate at 37°C for 10 minutes.

    • To initiate the reaction, add 50 µL of the FA-PGG substrate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

HHL Assay Protocol

This protocol describes the determination of ACE activity by quantifying the product, hippuric acid, using HPLC.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Phosphate buffer containing 300 mM NaCl, pH 8.3.

    • Substrate Stock Solution: Dissolve Hippuryl-His-Leu (HHL) in the assay buffer to a final concentration of 5 mM.

    • ACE Solution: Prepare a solution of ACE in the assay buffer to a final concentration of 2 mU/mL.

    • Inhibitor/Sample Solution: Dissolve the test compound in the assay buffer to the desired concentrations.

    • Stopping Reagent: 1 M HCl.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 50 µL of the HHL substrate solution with 20 µL of the inhibitor/sample solution or assay buffer (for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot of the filtered sample into an HPLC system equipped with a C18 column.

    • Separate the components using an isocratic mobile phase (e.g., 50% methanol in water with 0.1% trifluoroacetic acid).

    • Detect the hippuric acid (HA) peak at 228 nm.

    • Quantify the amount of HA produced by comparing the peak area to a standard curve of known HA concentrations.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(HA_control - HA_sample) / HA_control] * 100

Visualization of Cross-Validation Workflow

To ensure the reliability and comparability of results between different assay formats, a cross-validation workflow is essential. The following diagram illustrates the logical steps for comparing the FA-PGG and HHL assay results.

cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_data Data Analysis cluster_comparison Cross-Validation Inhibitor Prepare Inhibitor Stock Solutions FAPGG_Assay Perform FA-PGG Assay (Spectrophotometric) Inhibitor->FAPGG_Assay HHL_Assay Perform HHL Assay (HPLC) Inhibitor->HHL_Assay ACE Prepare ACE Stock Solution ACE->FAPGG_Assay ACE->HHL_Assay Substrates Prepare FA-PGG & HHL Substrates Substrates->FAPGG_Assay Substrates->HHL_Assay FAPGG_Data Calculate % Inhibition from FA-PGG Data FAPGG_Assay->FAPGG_Data HHL_Data Calculate % Inhibition from HHL Data HHL_Assay->HHL_Data Compare Compare IC50 Values & Assay Performance Metrics FAPGG_Data->Compare HHL_Data->Compare Conclusion Determine Assay Correlation & Select Optimal Method Compare->Conclusion

Caption: Cross-validation workflow for comparing FA-PGG and HHL protease assays.

References

FA-Gly-Phe-Leu Specificity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the substrate specificity of proteases is paramount for designing targeted therapeutics and robust assays. This guide provides a detailed comparison of the enzymatic cleavage of the synthetic peptide FA-Gly-Phe-Leu and related peptides, with a focus on its interaction with dipeptidyl peptidase I (cathepsin C).

Quantitative Comparison of Peptide Substrate Specificity for Cathepsin C

The efficiency of enzymatic cleavage is best understood through the kinetic parameters of the reaction, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two, kcat/Km, represents the catalytic efficiency of the enzyme for a given substrate. Below is a summary of the kinetic parameters for the hydrolysis of various dipeptide-AMC substrates by human cathepsin C.

Substratekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
Gly-Arg-AMC255 ± 6159 ± 91.6 ± 0.09
Ser-Tyr-AMC25 ± 0.54.7 ± 0.45.3 ± 0.5
Gly-Tyr-AMC28 ± 157 ± 80.49 ± 0.07
Gly-Ile-AMC0.33 ± 0.02220 ± 150.0015 ± 0.0001

Data sourced from "The Amino-Acid Substituents of Dipeptide Substrates of Cathepsin C Can Determine the Rate-Limiting Steps of Catalysis"[1][2]. The values for kcat/Ka in the source are equivalent to kcat/Km.

Specificity of this compound and Its Primary Enzyme: Cathepsin C

This compound is a well-recognized substrate for the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[3] This enzyme exhibits broad substrate specificity, acting as a dipeptidyl aminopeptidase that sequentially removes dipeptides from the N-terminus of proteins and peptides.[4][5]

Several factors govern the specificity of cathepsin C:

  • Free N-terminus: A protonated N-terminal amino group on the substrate is essential for hydrolysis.[5]

  • P1 and P2 Residues: The enzyme's S1 subsite has an affinity for hydrophobic residues in the P1 position (like Phenylalanine in this compound), while the S2 pocket prefers smaller aliphatic or hydrophobic residues with basic structures in the P2 position (like Glycine).[5]

  • Inhibitory Residues: The presence of a Proline residue at the P1 or P1' position can prevent cleavage. Similarly, Lysine or Arginine at the P2 position can act as "stop sequences" for the enzyme.[4]

While this compound is a substrate for cathepsin C, the introduction of unnatural amino acids can significantly enhance cleavage efficiency. For instance, the substitution of Phenylalanine with homophenylalanine (Hph) in the dipeptide Ala-Hph-AMC results in a substrate with a remarkably high catalytic efficiency (kcat/Km = 9,000,000 M⁻¹s⁻¹), making it one of the most efficient substrates for DPPI identified to date.

Cleavage by Other Proteases

Besides cathepsin C, FA-Gly-Leu-NH2, a similar peptide, is known to be hydrolyzed by thermophilic and neutral proteases.[6] Thermolysin, a metalloendopeptidase, preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues such as Phenylalanine, Leucine, and Isoleucine.[7] The specificity of neutral proteases can vary, with some showing a preference for substrates with Alanine at the P'2 position.[3]

Signaling Pathway and Experimental Workflow

The role of cathepsin C in cellular signaling is significant, particularly in the context of the immune system and inflammation. Cathepsin C is a key activator of several pro-inflammatory serine proteases.

Cathepsin_C_Signaling_Pathway Cathepsin C-Mediated Activation of Serine Proteases Pro_Cathepsin_C Pro-Cathepsin C Cathepsin_C Active Cathepsin C (DPPI) Pro_Cathepsin_C->Cathepsin_C Activation Pro_Serine_Proteases Pro-Serine Proteases (e.g., Pro-Neutrophil Elastase, Pro-Cathepsin G) Cathepsin_C->Pro_Serine_Proteases Cleavage of N-terminal dipeptide Active_Serine_Proteases Active Serine Proteases Pro_Serine_Proteases->Active_Serine_Proteases Activation Inflammation Inflammatory Response (Tissue Damage) Active_Serine_Proteases->Inflammation Leads to

Caption: Cathepsin C activation and its role in the inflammatory cascade.

The following diagram illustrates a typical workflow for determining the kinetic parameters of a peptide substrate like this compound with an enzyme such as cathepsin C.

Experimental_Workflow Workflow for Determining Enzyme Kinetic Parameters cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., Cathepsin C) Reaction Incubate Enzyme and Substrate (Varying [S]) Enzyme->Reaction Substrate Fluorogenic Substrate (e.g., FA-Gly-Phe-AMC) Substrate->Reaction Buffer Assay Buffer (pH, activators) Buffer->Reaction Measurement Measure Fluorescence Increase over time Reaction->Measurement Initial_Rates Calculate Initial Velocity (V₀) for each [S] Measurement->Initial_Rates Michaelis_Menten Plot V₀ vs. [S] (Michaelis-Menten Plot) Initial_Rates->Michaelis_Menten Parameters Determine Km and Vmax (Non-linear regression) Michaelis_Menten->Parameters

Caption: A generalized workflow for enzyme kinetic analysis.

Experimental Protocols

General Protocol for Cathepsin C Activity Assay using a Fluorogenic Substrate

This protocol outlines the steps for determining the kinetic parameters of cathepsin C with a dipeptide-AMC substrate.

1. Materials and Reagents:

  • Recombinant human cathepsin C

  • Dipeptide-AMC substrate stock solution (e.g., Gly-Phe-AMC in DMSO)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

2. Enzyme Activation:

  • Prior to the assay, activate the recombinant cathepsin C according to the manufacturer's instructions. This typically involves incubation in an activation buffer at a specific temperature.

3. Assay Procedure:

  • Prepare serial dilutions of the dipeptide-AMC substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0-500 µM).

  • To each well of the 96-well plate, add 50 µL of the diluted substrate. Include wells with buffer only for background fluorescence measurement.

  • Initiate the reaction by adding 50 µL of the activated cathepsin C solution (at a final concentration of ~1-5 nM) to each well.

  • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The fluorescence is generated by the release of the free AMC fluorophore upon substrate cleavage.

4. Data Analysis:

  • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

  • Calculate the kcat value by dividing Vmax by the enzyme concentration.

  • Finally, determine the catalytic efficiency (kcat/Km).

References

A Head-to-Head Comparison: FA-Gly-Phe-Leu and Fluorescent Substrates in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides a comprehensive performance comparison between the chromogenic substrate, FA-Gly-Phe-Leu, and commonly used fluorescent substrates, supported by experimental data and detailed protocols.

The selection of an appropriate substrate is paramount for the accurate quantification of enzyme activity. This decision hinges on factors such as the specific protease under investigation, the required sensitivity, and the potential for interference from assay components. Here, we compare the performance of the N-furanacryloyl (FA)-blocked peptide substrate, this compound, with popular fluorescent substrate classes.

Principle of Detection

This compound , a chromogenic substrate, relies on a change in absorbance upon enzymatic cleavage. The hydrolysis of the peptide bond by a protease, such as thermolysin, leads to a decrease in absorbance, which can be monitored spectrophotometrically. This method offers a straightforward and accessible means of measuring enzyme kinetics.

Fluorescent substrates , on the other hand, operate on the principle of fluorescence quenching and de-quenching. In their intact state, a fluorophore and a quencher moiety are in close proximity, resulting in low fluorescence. Proteolytic cleavage separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. This mechanism often provides a higher signal-to-background ratio compared to chromogenic methods.

Performance Comparison: A Quantitative Look

To provide a clear comparison, the following table summarizes the kinetic parameters for the hydrolysis of a chromogenic substrate analogous to this compound and two different fluorescent substrates by the metalloprotease thermolysin.

Substrate TypeSubstrateTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Chromogenic N-furylacryloyl-glycyl-L-leucinamide (Fua-Gly-Leu-NH₂)¹ThermolysinIncreases with pHIncreases with pHpH-dependent
Fluorescent Dabcyl-Ser-Phe-EDANS²Thermolysin104 ± 18Not ReportedNot Reported
Fluorescent Abz-RSVIK(Dnp)³Thermolysin33 ± 87 ± 12.12 x 10⁵

¹Data from a study on the pH and temperature dependences of thermolysin catalysis[1]. The absolute values of Km and kcat for Fua-Gly-Leu-NH₂ are pH-dependent, increasing as pH rises. ²Data from a study on a quenched fluorescent dipeptide for assaying thermolysin-like proteases[2]. ³Data from a study on an internally quenched fluorescent peptide substrate for protealysin and thermolysin[3][4].

From the data, the fluorescent substrate Abz-RSVIK(Dnp) demonstrates a high catalytic efficiency (kcat/Km) for thermolysin, indicating it is a highly specific and sensitive substrate for this enzyme.[3][4] While direct comparison of kcat/Km for the chromogenic substrate is complex due to its pH dependency, fluorescent methods generally offer greater sensitivity, which is a significant advantage when working with low enzyme concentrations or screening for inhibitors.[5]

Advantages and Disadvantages

Substrate TypeAdvantagesDisadvantages
This compound (Chromogenic) - Simple and direct measurement- Less susceptible to photobleaching- Cost-effective- Lower sensitivity compared to fluorescent substrates- Potential for interference from colored compounds in the sample- Assay signal is a decrease in absorbance, which can be less robust
Fluorescent Substrates - High sensitivity and wide dynamic range- High signal-to-background ratio- Amenable to high-throughput screening- Susceptible to photobleaching- Potential for interference from fluorescent compounds in the sample- Can be more expensive

Experimental Protocols

General Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for measuring protease activity using either a chromogenic or fluorescent substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add Buffer, Substrate, and Enzyme to Microplate A->D B Prepare Substrate Stock Solution B->D C Prepare Enzyme Solution C->D E Incubate at Optimal Temperature D->E F Measure Signal Change Over Time E->F G Plot Signal vs. Time F->G H Calculate Initial Velocity (V₀) G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: General workflow for a protease activity assay.

Detailed Protocol for Thermolysin Activity Assay using a Chromogenic Substrate (FA-Gly-Leu-NH₂)

This protocol is adapted from studies on thermolysin catalysis.[1]

  • Materials:

    • Thermolysin

    • N-(3-[2-Furyl]acryloyl)-Gly-L-Leu amide (FAGLA)[4]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

    • Spectrophotometer capable of reading at 345 nm

  • Procedure:

    • Prepare a stock solution of FAGLA in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of thermolysin in cold assay buffer.

    • To a cuvette, add the assay buffer and the FAGLA solution to the desired final concentration.

    • Initiate the reaction by adding the thermolysin solution.

    • Immediately monitor the decrease in absorbance at 345 nm over time at a constant temperature (e.g., 25°C).

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

Detailed Protocol for Thermolysin Activity Assay using a Fluorescent Substrate (Abz-RSVIK(Dnp))

This protocol is based on the characterization of a fluorescent substrate for M4 peptidases.[3][4]

  • Materials:

    • Thermolysin

    • Abz-RSVIK(Dnp) fluorescent substrate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

  • Procedure:

    • Prepare a stock solution of Abz-RSVIK(Dnp) in DMSO.

    • Prepare a working solution of thermolysin in cold assay buffer.

    • In a black microplate, add the assay buffer and the Abz-RSVIK(Dnp) solution to the desired final concentration.

    • Initiate the reaction by adding the thermolysin solution to each well.

    • Immediately place the microplate in the reader and measure the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).

    • The initial rate of the reaction is determined from the linear portion of the fluorescence vs. time curve.

Signaling Pathway and Cleavage Mechanism

The fundamental process in these assays is the enzymatic cleavage of a peptide substrate. The following diagram illustrates this general principle.

G cluster_0 Before Cleavage cluster_1 Enzymatic Reaction cluster_2 After Cleavage Intact_Substrate Intact Substrate (FA-Peptide or Fluorophore-Peptide-Quencher) Protease Protease Intact_Substrate->Protease Binding & Catalysis Product1 Cleaved Peptide Fragment 1 Protease->Product1 Product2 Cleaved Peptide Fragment 2 (with altered optical properties) Protease->Product2

Caption: General mechanism of protease-mediated substrate cleavage.

Conclusion

Both chromogenic substrates like this compound and various fluorescent substrates are valuable tools for protease research. The choice between them should be guided by the specific experimental needs. For high-sensitivity applications, inhibitor screening, and high-throughput workflows, fluorescent substrates are generally superior. However, for routine enzyme characterization where high sensitivity is not the primary concern, the simplicity and cost-effectiveness of chromogenic substrates like this compound make them a viable and attractive option. Careful consideration of the principles and protocols outlined in this guide will enable researchers to select the optimal substrate for their specific research goals.

References

A Comparative Guide to the Efficacy of N-formyl-Gly-Phe-Leu and Alternative Immunomodulatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the predicted efficacy of N-formyl-Gly-Phe-Leu (fGFL), a putative formyl peptide receptor (FPR) agonist. Due to the absence of direct experimental data for fGFL in the current scientific literature, this comparison is based on established structure-activity relationships of N-formylated peptides and the known biological activities of its constituent peptide, Gly-Leu-Phe (GLF). The guide also presents efficacy data for well-characterized alternative FPR agonists and details the experimental protocols for assessing their immunomodulatory effects.

Predicted Efficacy and Mechanism of Action of N-formyl-Gly-Phe-Leu

N-formylated peptides are potent chemoattractants for phagocytic leukocytes and are recognized by formyl peptide receptors (FPRs), which are G protein-coupled receptors integral to the innate immune response. The prototypical ligand for FPR1 is N-formyl-methionyl-leucyl-phenylalanine (fMLF).

The N-formyl group is a key determinant for the agonistic activity of peptides at FPR1 and FPR2. While the methionine residue in fMLF is a common feature of bacteria-derived peptides, variations in the peptide sequence significantly impact receptor affinity and the potency of the cellular response. Based on the structure of fGFL, it is predicted to be an agonist of FPRs, initiating downstream signaling cascades that lead to chemotaxis, degranulation, and the production of reactive oxygen species in immune cells. However, the substitution of methionine with glycine is likely to alter its binding affinity and efficacy compared to fMLF.

Comparative Efficacy of Related and Alternative Peptides

The following table summarizes the efficacy of the non-formylated core peptide Gly-Leu-Phe (GLF) and other well-characterized FPR agonists.

Compound/PeptideTarget Receptor(s)Key Efficacy DataReference(s)
Gly-Leu-Phe (GLF) Specific binding sites on PMNLs and monocytes (distinct from fMLF receptor)- Increases phagocytosis of human and murine macrophages.- Protects mice against Klebsiella pneumoniae infection.- Prevents etoposide-induced alopecia in a neonatal rat model.[1][2][3]
N-formyl-Met-Leu-Phe (fMLF) FPR1 (high affinity), FPR2 (low affinity)- Potent chemoattractant for neutrophils (EC50 ≈ 0.4 nM in human neutrophils).- Induces lysosomal enzyme release and superoxide production.[4][5][6]
N-formyl-Met-Ile-Phe-Leu (fMIFL) FPR1, FPR2- Potent agonist for both FPR1 and FPR2.[7]
N-formyl-Met-Ile-Val-Ile-Leu (fMIVIL) FPR1, FPR2- More potent at FPR1 than FPR2.[7][8]
WKYMVM FPR2, FPR3- Reduces leukocyte influx in a peritonitis model.[1]
Ac9-12 FPR1, FPR2- Reduces leukocyte influx in a peritonitis model.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Chemotaxis Assay

  • Objective: To determine the ability of a peptide to induce directed migration of immune cells.

  • Method: A Boyden chamber assay is typically used.

    • Immune cells (e.g., human neutrophils isolated from peripheral blood) are placed in the upper chamber of a transwell insert with a porous membrane.

    • The test peptide at various concentrations is placed in the lower chamber.

    • The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.

    • Migrated cells in the lower chamber are lysed, and their quantity is determined using a fluorescent DNA-binding dye (e.g., CyQUANT GR dye).

    • The results are expressed as the number of migrated cells or as a chemotactic index.

2. Phagocytosis Assay

  • Objective: To measure the effect of a peptide on the phagocytic activity of macrophages.

  • Method:

    • Macrophages (e.g., murine peritoneal macrophages or a cell line like J774) are cultured in the presence or absence of the test peptide.

    • Fluorescently labeled particles (e.g., zymosan or latex beads) are added to the culture.

    • After an incubation period, non-ingested particles are washed away.

    • The amount of ingested fluorescence is quantified using a fluorometer, which correlates with the phagocytic activity.

3. Calcium Mobilization Assay

  • Objective: To assess the activation of G protein-coupled receptors like FPRs by measuring changes in intracellular calcium concentration.

  • Method:

    • Cells expressing the target receptor (e.g., HEK293 cells transfected with FPR1 or FPR2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test peptide is added, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.

    • An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

4. In Vivo Model of Inflammation (Peritonitis)

  • Objective: To evaluate the in vivo anti-inflammatory or pro-inflammatory effects of a peptide.

  • Method:

    • An inflammatory agent (e.g., carrageenan or thioglycollate) is injected into the peritoneal cavity of mice to induce peritonitis.

    • The test peptide or a vehicle control is administered (e.g., intraperitoneally or intravenously) at a specified time before or after the inflammatory stimulus.

    • After a defined period, the peritoneal cavity is lavaged to collect the exudate.

    • The total number of leukocytes and the differential cell counts (neutrophils, macrophages) in the lavage fluid are determined to assess the extent of inflammation.

    • Cytokine levels in the peritoneal fluid can also be measured using ELISA.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for FPR activation and a general experimental workflow for assessing peptide efficacy.

FPR_Signaling_Pathway Ligand N-formyl Peptide (e.g., fGFL) FPR Formyl Peptide Receptor (FPR) Ligand->FPR G_protein Gαi / Gβγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Phagocytosis - ROS Production Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Caption: FPR Signaling Pathway.

Experimental_Workflow cluster_1 Peptide_Synthesis Peptide Synthesis (fGFL & Comparators) In_Vitro_Assays In Vitro Efficacy Assays Peptide_Synthesis->In_Vitro_Assays Chemotaxis Chemotaxis Assay In_Vitro_Assays->Chemotaxis Phagocytosis Phagocytosis Assay In_Vitro_Assays->Phagocytosis Calcium_Flux Calcium Mobilization In_Vitro_Assays->Calcium_Flux Cytokine_Release Cytokine Release Assay In_Vitro_Assays->Cytokine_Release In_Vivo_Models In Vivo Models of Inflammation Chemotaxis->In_Vivo_Models Phagocytosis->In_Vivo_Models Calcium_Flux->In_Vivo_Models Cytokine_Release->In_Vivo_Models Peritonitis Peritonitis Model In_Vivo_Models->Peritonitis Data_Analysis Data Analysis & Comparison Peritonitis->Data_Analysis

Caption: Experimental Workflow for Efficacy Assessment.

References

Safety Operating Guide

Proper Disposal of FA-Gly-Phe-Leu: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the synthetic peptide FA-Gly-Phe-Leu is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. While this peptide may not possess exceptionally hazardous properties, it is imperative to treat it, and all related waste, as potentially hazardous chemical waste. Adherence to the following procedural guidelines will minimize risk and promote responsible laboratory practice.

This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in both liquid and solid forms. It is designed to be a primary resource for laboratory personnel, offering clarity on operational and disposal protocols.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety measures. A comprehensive understanding of the potential hazards and the required personal protective equipment (PPE) is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves, when handling this compound or its waste.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or aerosols.

  • Lab Coat: A fully buttoned lab coat should be worn to prevent skin contact.

In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the same precautions as any other novel chemical compound.

Disposal of Liquid this compound Waste

Liquid waste containing this compound, including unused solutions and rinsates, must be chemically inactivated before disposal. This process denatures the peptide, rendering it biologically inactive.

Chemical Inactivation Methods

Several chemical inactivation methods are effective for peptide waste. The choice of reagent will depend on the nature of the solvent and the specific laboratory protocols.

Inactivation ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 10% solution (to achieve a final concentration of 0.5-1.0%)30-60 minutesEffective for many peptides but can be corrosive to some surfaces.[1][2]
Strong Acid (e.g., HCl) 1 MMinimum 30 minutesHighly effective but requires a subsequent neutralization step before disposal.[1]
Strong Base (e.g., NaOH) 1 MMinimum 30 minutesHighly effective but requires a subsequent neutralization step before disposal.[1]
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by product (follow manufacturer's instructions)A good option for cleaning contaminated labware; may require a subsequent disinfection step.[1][3]
Experimental Protocol for Chemical Inactivation:
  • Select an Inactivation Reagent: Choose a suitable reagent from the table above based on your laboratory's standard operating procedures and the chemical compatibility of the waste.

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for the recommended minimum contact time to ensure complete deactivation.[1]

  • Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]

  • Final Disposal: After inactivation and neutralization, the solution should be collected in a clearly labeled hazardous waste container. Never pour peptide waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2][4]

A Liquid this compound Waste B Select Inactivation Reagent (Bleach, HCl, NaOH, or Enzymatic Detergent) A->B C Prepare Inactivation Solution (in fume hood) B->C D Add Peptide Waste to Solution (1:10 ratio) C->D E Allow for Sufficient Contact Time (min. 30-60 mins) D->E F Neutralize if Strong Acid/Base Used (pH 5.5-9.0) E->F G Collect in Labeled Hazardous Waste Container F->G A Solid this compound Waste (Gloves, Vials, Tips, etc.) B Segregate in Labeled, Leak-Proof Container A->B C Optional: Decontaminate with 10% Bleach Solution (30 mins) B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Professional Disposal (EHS or Contractor) D->E

References

Essential Safety and Operational Guide for Handling FA-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the peptide FA-Gly-Phe-Leu (CAS No. 390766-88-8)[1][2]. While a specific Safety Data Sheet (SDS) for this compound has not been fully detailed, the following procedures are based on best practices for handling similar peptide compounds in a laboratory setting. It is crucial to treat all research chemicals with due care, assuming they are potentially hazardous.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety and minimize exposure risk when handling this compound, particularly in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be changed immediately after contact with the peptide.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[3][4]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation.[3][4][5] Work should be conducted in a well-ventilated area.[4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Lyophilized Peptide:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered.[4]

  • Acclimatization: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[3]

  • PPE: Don all required PPE, including a lab coat, safety goggles, and gloves.[4]

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3] Avoid creating dust.[4][5]

  • Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing. Sonication can aid in dissolving the peptide, but avoid excessive heating.[3]

  • Sealing: After use, tightly reseal the container.[3]

Storage:

FormStorage ConditionDurationNotes
Lyophilized Powder -20°C or colderLong-termStore in a tightly sealed container away from light.[3]
In Solution -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CCreate single-use aliquots to avoid repeated freeze-thaw cycles.[3] Storing peptides in solution for long periods is not recommended.[3]
First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] Seek medical attention if you feel unwell.[5]
Skin Contact In case of skin contact, wash with plenty of water.[5] Remove contaminated clothing.[6] If adverse effects occur, seek medical attention.[6]
Eye Contact In case of contact with eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]
Ingestion If swallowed, rinse mouth with water, provided the person is conscious.[6] Do not induce vomiting.[7] Seek immediate medical attention.[6]
Disposal Plan

All waste materials should be handled as chemical waste.

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[4]

  • Disposal: Dispose of the waste according to all federal, state, and local environmental regulations.[5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Visual Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Clean Work Area don_ppe 2. Don Required PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe acclimate 3. Acclimate Peptide to Room Temp in Desiccator don_ppe->acclimate weigh 4. Weigh Lyophilized Powder (Controlled Environment) acclimate->weigh Proceed to Handling reconstitute 5. Reconstitute in Solvent (If Applicable) weigh->reconstitute seal 6. Tightly Reseal Container reconstitute->seal storage 7. Store Appropriately (Lyophilized at -20°C, Aliquots at -80°C) seal->storage Proceed to Storage/Cleanup cleanup 8. Clean Work Area & Equipment storage->cleanup disposal 9. Dispose of Waste (Chemical Waste Protocol) cleanup->disposal

Caption: Standard workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。